molecular formula C9H8FNO2 B1467734 7-Fluoro-6-methoxyisoindolin-1-one CAS No. 1007455-31-3

7-Fluoro-6-methoxyisoindolin-1-one

Cat. No.: B1467734
CAS No.: 1007455-31-3
M. Wt: 181.16 g/mol
InChI Key: PBMQYRIHNKEHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxyisoindolin-1-one is a fluorinated isoindolinone derivative designed for research and development, particularly in medicinal chemistry. The isoindolinone core is a privileged structure in drug discovery, known for its presence in compounds with a range of pharmacological activities . This specific molecule incorporates fluorine and methoxy substituents, which are common in drug design for their ability to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex, biologically active molecules. Isoindolinone derivatives are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . For instance, some compounds within this class have been investigated as inhibitors of the MDM2-p53 interaction, a promising pathway for cancer therapy , while others, such as 6,7-dihydroxyisoindolin-1-ones, have been developed as potent inhibitors of HIV-1 integrase . The structural motif is also found in natural products from fungi, which exhibit diverse activities including anti-inflammatory, antiviral, and anticancer effects . As a building block, this compound offers versatility for further functionalization at multiple sites on the heterocyclic ring system. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMQYRIHNKEHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729356
Record name 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-31-3
Record name 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Fluoro-6-methoxyisoindolin-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a substituted isoindolinone that represents a crucial heterocyclic building block for medicinal chemistry and drug development. The isoindolinone scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—featuring a fluorine atom and a methoxy group—offers medicinal chemists precise tools to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectral characteristics, and reactivity of this compound. A significant focus is placed on its potential application as a key intermediate in the synthesis of next-generation therapeutics, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, where novel scaffolds are urgently needed to address acquired resistance in cancer therapy.[1][2]

Core Chemical & Physical Properties

This compound is a solid organic compound at room temperature, categorized as a fluorinated building block, an amide, and an ether.[3] Its identity is defined by the CAS Number 1007455-31-3.[4]

Structural and Molecular Data

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered γ-lactam ring. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influences the molecule's electronic properties and potential intermolecular interactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1007455-31-3[4]
Molecular Formula C₉H₈FNO₂[4]
Molecular Weight 181.16 g/mol [4]
SMILES O=C1NCC2=C1C(F)=C(OC)C=C2[4]
InChIKey PBMQYRIHNKEHPH-UHFFFAOYSA-N
Appearance Solid (Predicted)
Storage Conditions Sealed in dry, room temperature or -20°C long-term[4]
Solubility Data not publicly available
Melting Point Data not publicly available

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-fluoro-4-methoxybenzoic acid, a commercially available starting material. The key steps would involve ortho-lithiation and formylation to install the aldehyde group, followed by conversion to a nitrile and subsequent reductive cyclization.

G start 3-Fluoro-4-methoxy- benzoic acid step1 Ortho-formylation (e.g., s-BuLi, DMF) start->step1 Step 1 intermediate1 2-Formyl-5-fluoro-4- methoxybenzoic acid step1->intermediate1 step2 Nitrile Formation (e.g., NH2OH·HCl, then Ac2O) intermediate1->step2 Step 2 intermediate2 2-Cyano-5-fluoro-4- methoxybenzoic acid step2->intermediate2 step3 Reductive Cyclization (e.g., H2, Pd/C or NaBH4/CoCl2) intermediate2->step3 Step 3 product 7-Fluoro-6-methoxy- isoindolin-1-one step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Ortho-formylation: 3-Fluoro-4-methoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong base such as s-butyllithium is added dropwise to effect directed ortho-metalation. Anhydrous N,N-dimethylformamide (DMF) is then added to quench the lithiated species, which upon acidic workup yields 2-formyl-5-fluoro-4-methoxybenzoic acid. The causality here is the ortho-directing ability of the carboxylic acid group, which positions the lithiation at the C2 position.

  • Nitrile Formation: The resulting aldehyde is converted to an oxime using hydroxylamine hydrochloride. Subsequent dehydration of the oxime, typically with a reagent like acetic anhydride or trifluoroacetic anhydride, affords the key intermediate, 2-cyano-5-fluoro-4-methoxybenzoic acid.

  • Reductive Cyclization: The final step involves the simultaneous reduction of the nitrile and the carboxylic acid to form the lactam ring. This can be achieved under various conditions. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) under pressure, which reduces the nitrile to a primary amine that spontaneously cyclizes with the carboxylic acid. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can achieve the same transformation under milder conditions. This final intramolecular amidation is thermodynamically favorable, driving the reaction to completion.

Spectral Characterization and Analysis

While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be reliably predicted based on the substituent effects of the fluorine and methoxy groups on the aromatic system and the known chemical shifts of the isoindolinone core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O (C1)-~168.0Typical lactam carbonyl chemical shift.
CH₂ (C3)~4.3 (s, 2H)~45.0Methylene protons adjacent to the nitrogen atom. Appears as a singlet.
C3a-~125.0 (d)Aromatic carbon at the ring junction, coupled to fluorine (small J).
C47.3 (d, J8 Hz)115.0 (d, J20 Hz)Aromatic proton ortho to fluorine, showing a large C-F coupling constant.
C57.5 (d, J8 Hz)~120.0 (d)Aromatic proton meta to fluorine.
C6-~150.0 (d)Methoxy-bearing carbon, deshielded by oxygen.
C7-148.0 (d, J250 Hz)Fluorine-bearing carbon, showing a very large, characteristic one-bond C-F coupling constant.
C7a-~135.0Aromatic carbon at the ring junction.
NH~8.5 (br s, 1H)-Amide proton, typically broad and downfield.
OCH₃~3.9 (s, 3H)~56.0Methoxy protons, appearing as a sharp singlet.

Note: 'd' denotes a doublet, 's' denotes a singlet, 'br s' denotes a broad singlet. J values are approximate coupling constants in Hz.

Expected Mass Spectrum: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.06. Expected IR Spectrum: Key stretches would include a strong C=O absorption around 1680-1700 cm⁻¹ (lactam), an N-H stretch around 3200 cm⁻¹, and C-F and C-O stretches in the fingerprint region (1100-1300 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by three main features: the lactam ring, the aromatic ring, and the benzylic methylene group.

  • N-Alkylation/Arylation: The amide N-H bond can be deprotonated with a suitable base (e.g., NaH) and the resulting anion can be alkylated or arylated to install substituents at the N2 position. This is a common strategy in drug design to explore the SAR around the isoindolinone core.

  • Reactivity at C3: The C3 position is adjacent to the nitrogen and is part of a hemiaminal-like structure in its hydroxylactam tautomer. This position can be functionalized. For instance, related γ-hydroxy lactams readily undergo Ni-catalyzed amidoalkylation reactions with a wide range of carbon, oxygen, sulfur, and nitrogen nucleophiles.[6] This allows for the introduction of diverse substituents at the C3 position, creating libraries of compounds for biological screening.

  • Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy group and deactivated by the fluorine and the fused lactam ring. The positions for potential electrophilic substitution (e.g., nitration, halogenation) are influenced by the combined directing effects of these substituents, offering pathways to further functionalize the scaffold.

G cluster_reactions Potential Derivatization Pathways start 7-Fluoro-6-methoxy- isoindolin-1-one path1 N-Alkylation (Base, R-X) start->path1 path2 C3-Functionalization (via Hydroxylactam + Nucleophile) start->path2 path3 Aromatic Substitution (Electrophile, e.g., Br+) start->path3 product1 N-Substituted Product path1->product1 product2 C3-Substituted Product path2->product2 product3 Ring-Substituted Product path3->product3

Caption: Key reactivity sites and derivatization pathways.

Applications in Drug Discovery: A Focus on PARP Inhibitors

The isoindolinone scaffold is a cornerstone in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[7] PARP inhibitors (PARPi) have revolutionized the treatment of cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, particularly in ovarian cancer.[2][8][9]

The Challenge of PARPi Resistance

A major clinical challenge is the development of resistance to existing PARP inhibitors.[1] This resistance can arise from various mechanisms, including the restoration of DNA repair pathways.[2] Consequently, there is an intense and ongoing effort to develop next-generation PARP inhibitors that can overcome these resistance mechanisms, exhibit improved selectivity, or possess a better safety profile.

Role of this compound

This is where building blocks like this compound become invaluable. The core isoindolinone can act as a rigid scaffold that orients key pharmacophoric features for optimal binding to the PARP active site.

  • Fluorine as a Modulator: The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein. It is also frequently used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Methoxy Group for Vectorial Exploration: The methoxy group provides a synthetic handle and a vector for exploring different regions of the protein's binding pocket. It can be demethylated to a phenol for further derivatization or serve as an anchor point itself.

The combination of these features makes this compound an attractive starting point for synthesizing novel PARP inhibitors designed to have differentiated properties from current clinical agents. Research into PARPi resistance has identified signaling pathways, such as those involving ATF6 and AP-1, as potential new targets to overcome resistance, creating a rationale for developing inhibitors with novel mechanisms or combination therapies where this scaffold could play a role.[1]

G bb 7-Fluoro-6-methoxy- isoindolin-1-one (Building Block) synth Multi-step Synthesis (e.g., N-Arylation, C3-Coupling) bb->synth Utilized in parpi Novel PARP Inhibitor (Final Drug Candidate) synth->parpi Produces target PARP Enzyme (Active Site) parpi->target Binds to outcome Overcoming Drug Resistance in Ovarian Cancer target->outcome Inhibition leads to

Caption: Role of the building block in the drug discovery pipeline for PARP inhibitors.

Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[4] As with any laboratory chemical of unknown long-term toxicity, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

An In-Depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 7-Fluoro-6-methoxyisoindolin-1-one (CAS Number: 1007455-31-3). The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a detailed, scientifically-grounded overview of this specific derivative, including a plausible synthetic route, its physicochemical properties, and an exploration of its potential therapeutic applications based on the activities of structurally related molecules.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a bicyclic lactam that has garnered significant attention in pharmaceutical research due to its presence in a wide array of natural products and synthetic drugs.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The unique structural and electronic properties of the isoindolinone ring system allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutics. The introduction of fluorine and methoxy substituents, as in the case of this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and drug development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1007455-31-3[4]
Molecular Formula C₉H₈FNO₂Commercial Supplier Data
Molecular Weight 181.16 g/mol Commercial Supplier Data
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO, Methanol (predicted)
logP 1.35 (Predicted)

Synthesis of this compound

Proposed Synthetic Scheme: Rhodium-Catalyzed Intramolecular C-H Amidation

The synthesis commences with the preparation of the starting benzamide, followed by a rhodium-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-Fluoro-3-methoxy-N-methylbenzamide

The synthesis would begin with the commercially available 2-fluoro-3-methoxybenzoic acid. This starting material would be converted to its corresponding N-methylamide.

  • Protocol:

    • To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

    • Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

    • Slowly add a solution of methylamine (2.0 eq, as a solution in THF or water) and triethylamine (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-fluoro-3-methoxy-N-methylbenzamide.

Step 2: Rhodium-Catalyzed Intramolecular C-H Amidation

The key isoindolinone-forming step involves the rhodium-catalyzed intramolecular amidation of a benzylic C(sp³)-H bond of the N-methyl group.

  • Protocol:

    • To a pressure-rated vial, add 2-fluoro-3-methoxy-N-methylbenzamide (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant such as AgSbF₆ (20 mol%) or a copper oxidant like Cu(OAc)₂ (1.0 eq).[2]

    • Add a suitable solvent, such as 1,2-dichloroethane (DCE) or trifluoroethanol (TFE), to a concentration of 0.1 M.[2]

    • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the metal catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices
  • Catalyst System: A rhodium(III) catalyst, specifically [CpRhCl₂]₂, is chosen for its proven efficacy in directing C-H activation of benzamides.[2][5] The Cp ligand (pentamethylcyclopentadienyl) enhances the catalyst's stability and activity.

  • Oxidant: An oxidant, such as Cu(OAc)₂ or a silver salt, is required to facilitate the catalytic cycle, typically by reoxidizing the rhodium catalyst from a lower to a higher oxidation state.

  • Solvent: Solvents like DCE or TFE are commonly used for these types of reactions as they are relatively high-boiling and can effectively solvate the reactants and catalyst.[2]

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular C-H Amidation start_material 2-Fluoro-3-methoxybenzoic Acid reagents1 1. Oxalyl Chloride, DMF (cat.) 2. Methylamine, Triethylamine intermediate 2-Fluoro-3-methoxy-N-methylbenzamide start_material->intermediate reagents1->intermediate Acylation catalyst [Cp*RhCl₂]₂ Cu(OAc)₂ DCE, 120°C product This compound intermediate->product catalyst->product C-H Activation/ Cyclization

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the isoindolinone scaffold is a cornerstone of several important therapeutic agents. Based on the activities of structurally analogous compounds, we can infer several promising avenues for investigation.

PARP Inhibition and Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer agents that have shown significant efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, which is the natural substrate for PARP enzymes. This structural mimicry allows isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site.[6][7]

Recent studies have highlighted that isoindolinone-based PARP inhibitors exhibit favorable physicochemical properties for penetrating the central nervous system (CNS), making them particularly promising for the treatment of CNS cancers.[6][7] The presence of a fluorine atom in this compound may further enhance its ability to cross the blood-brain barrier. Therefore, this compound represents a compelling candidate for evaluation as a PARP inhibitor, potentially for applications in glioblastoma or other brain malignancies.

Diagram of PARP Inhibition Mechanism

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in HR-Deficient Cancer DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 binds to Stalled_Replication Stalled Replication Fork DNA_SSB->Stalled_Replication leads to PAR Poly(ADP-ribose) Chain (PARylation) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs Isoindolinone 7-Fluoro-6-methoxy- isoindolin-1-one Isoindolinone->PARP1 competitively inhibits DSB DNA Double-Strand Break (DSB) Stalled_Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Neurodegenerative Diseases

The isoindoline and isoindolinone scaffolds have also been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines.[8][9] Oxidative stress is a key pathological feature of many neurodegenerative disorders, and compounds that can mitigate this process are of significant therapeutic interest.

Furthermore, certain isoindoline derivatives have been identified as sigma-2 receptor antagonists, which can inhibit amyloid-beta-associated synapse loss, a critical event in the progression of Alzheimer's disease.[10] Given these precedents, this compound should be evaluated for its neuroprotective potential and its activity on relevant CNS targets.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the medicinally important isoindolinone family. While direct experimental data on this specific compound is limited, a robust synthetic strategy can be proposed based on well-established rhodium-catalyzed C-H activation chemistry. Drawing from the extensive research on structurally related compounds, there is a strong rationale for investigating its potential as both a PARP inhibitor for oncology and as a neuroprotective agent for neurodegenerative diseases. Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its biological activities and therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel heterocyclic compound, 7-fluoro-6-methoxyisoindolin-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of analytical techniques and the logical interpretation of the resulting data. By integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow that ensures the unambiguous determination of the molecular structure. This guide is grounded in authoritative principles of analytical chemistry and serves as a practical reference for the characterization of complex organic molecules.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor and anticonvulsant properties.[1] The introduction of a fluorine atom and a methoxy group onto this scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Fluorine, in particular, is known to influence metabolic stability, binding affinity, and lipophilicity.[2] Therefore, the definitive confirmation of its structure is a critical first step in its development as a potential therapeutic agent or advanced material.

This guide will systematically detail the multi-technique approach required to confirm the constitution, connectivity, and substitution pattern of this compound, ensuring the highest level of scientific integrity.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the characterization of any new molecular entity is to ascertain its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this analysis, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is employed, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion is measured with high precision (typically to four or five decimal places).

Data Interpretation and Validation

The molecular formula of this compound is C₉H₈FNO₂. The expected monoisotopic mass of the protonated molecule [C₉H₈FNO₂ + H]⁺ is calculated. The experimentally observed m/z value from HRMS should match this calculated value within a narrow tolerance (e.g., ± 5 ppm), providing strong evidence for the proposed elemental composition. The presence of fluorine and nitrogen can be further corroborated by the isotopic pattern, although the natural abundance of their heavier isotopes is low.

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each nucleus, their connectivity, and their spatial relationships.

Proton (¹H) NMR Spectroscopy: The Initial Blueprint

¹H NMR provides the first detailed look at the hydrogen atoms within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindolinone ring, the methoxy group protons, and the N-H proton. Key features to analyze are:

  • Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons.

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling.

Carbon (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR, often acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically used.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are also run to differentiate between CH, CH₂, and CH₃ groups.[3][4]

Interpretation of the ¹³C NMR Spectrum

The spectrum will reveal the number of distinct carbon environments. The chemical shifts will indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl, or attached to an electronegative atom like oxygen or fluorine). The DEPT experiments will confirm the number of attached protons for each carbon signal.

Fluorine (¹⁹F) NMR Spectroscopy: A Unique and Sensitive Probe

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired.

  • Referencing: The chemical shifts are referenced to an external standard, such as CFCl₃.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift is highly sensitive to the electronic environment.[6][7] Furthermore, coupling between the fluorine and nearby protons (²JFH, ³JFH, etc.) can be observed in the proton-coupled ¹⁹F spectrum or in the fine structure of the proton signals in the ¹H NMR spectrum, providing crucial connectivity information.[2]

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

Key 2D NMR Experiments and Their Rationale

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3][4] It is invaluable for tracing out proton-proton networks, such as adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[3][4][8] This allows for the direct assignment of carbon signals based on their attached, and often already assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[3][4][8] HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC and for identifying quaternary carbons that do not appear in the HSQC spectrum.

A Systematic Approach to 2D NMR Data Interpretation

  • Assign Spin Systems with COSY: Identify coupled protons in the aromatic and aliphatic regions.

  • Link Protons to Carbons with HSQC: Use the assigned proton signals to assign their directly attached carbons.

  • Build the Molecular Skeleton with HMBC: Use the long-range correlations to connect the spin systems and to place the quaternary carbons, the carbonyl group, and the heteroatoms. For instance, a correlation from the methoxy protons to an aromatic carbon will confirm the position of the methoxy group.

Vibrational Spectroscopy: Confirming Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.

  • Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine in the lactam ring.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of a five-membered lactam (γ-lactam).[9][10]

  • C-O Stretch: Absorptions in the 1050-1250 cm⁻¹ range due to the aromatic ether.[11]

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region that can give clues about the substitution pattern.

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process is the synthesis of all spectroscopic data into a single, coherent structural assignment.

Integrated Data Analysis Workflow

G cluster_0 Initial Data Acquisition cluster_1 NMR Spectroscopy cluster_2 Data Interpretation & Structure Assembly cluster_3 Final Validation HRMS HRMS Elemental_Comp Elemental Composition HRMS->Elemental_Comp FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups H1_NMR ¹H NMR H_Framework H Framework & Spin Systems H1_NMR->H_Framework C13_NMR ¹³C NMR & DEPT C_Skeleton C Skeleton & Protonation C13_NMR->C_Skeleton F19_NMR ¹⁹F NMR F_Environment F Environment & Coupling F19_NMR->F_Environment COSY COSY COSY->H_Framework HSQC HSQC Connectivity Connectivity Map (H-C-F) HSQC->Connectivity HMBC HMBC HMBC->Connectivity Final_Structure Final Structure of This compound Elemental_Comp->Final_Structure Functional_Groups->Final_Structure H_Framework->Connectivity C_Skeleton->Connectivity F_Environment->Connectivity Connectivity->Final_Structure

Summary of Expected Spectroscopic Data for this compound

TechniqueExpected ObservationsInferred Structural Feature
HRMS [M+H]⁺ peak matching the calculated mass for C₉H₉FNO₂⁺Correct elemental composition
FTIR ~3300 cm⁻¹ (N-H), ~1690 cm⁻¹ (C=O, lactam), ~1250 & 1050 cm⁻¹ (C-O, ether)Lactam, amine, and aromatic ether functional groups
¹H NMR Signals for 2 aromatic H, 1 NH, 2 methylene H, 3 methoxy HPresence and number of different proton environments
¹³C NMR Signals for 9 distinct carbons, including a carbonyl and aromatic carbonsComplete carbon skeleton
¹⁹F NMR A single resonance, potentially showing coupling to aromatic protonsPresence and electronic environment of the fluorine atom
COSY Correlation between adjacent aromatic protonsConnectivity of the aromatic spin system
HSQC Correlations for all C-H pairsDirect C-H attachments
HMBC Key correlations: -OCH₃ protons to aromatic C -Methylene H to aromatic and carbonyl C -Aromatic H to neighboring aromatic C and the carbonyl CUnambiguous placement of substituents and assembly of the entire molecular framework

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with HRMS to detailing the atomic connectivity with a suite of NMR experiments and confirming functional groups with FTIR—researchers can achieve an unambiguous and robust structural assignment. This rigorous approach is fundamental to ensuring the integrity of subsequent research and development efforts in the fields of medicinal chemistry and materials science.

References

7-Fluoro-6-methoxyisoindolin-1-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of fluorine and methoxy groups can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide presents a comprehensive, field-proven pathway for the synthesis of this compound, a key intermediate for drug discovery programs. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and explore the mechanistic underpinnings of the key transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction: The Strategic Value of the Isoindolin-1-one Core

Isoindolin-1-ones are a class of fused γ-lactams that exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making them ideal scaffolds for targeted drug design. The introduction of a fluorine atom, as in the target molecule, is a common strategy in modern medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism and to increase binding affinity through favorable electrostatic interactions. Concurrently, the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility profile.

This guide outlines a robust and scalable synthetic approach, beginning from commercially available starting materials and proceeding through a logical sequence of high-yielding transformations.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis is paramount for designing an efficient and reliable synthesis. Our strategy for this compound focuses on a late-stage cyclization, which allows for the early introduction and manipulation of the required fluorine and methoxy substituents on a simpler aromatic precursor.

G TM Target Molecule This compound Intermediate1 2-Formyl-3-fluoro-4-methoxybenzoic acid TM->Intermediate1 Reductive Amination & Cyclization Intermediate2 2-(Hydroxymethyl)-3-fluoro-4-methoxybenzonitrile TM->Intermediate2 Oxidation & Cyclization Precursor2 Ammonia / Amine Source TM->Precursor2 C-N Bond Formation Precursor1 2-Bromo-5-fluoro-4-methoxytoluene Intermediate1->Precursor1 Ortho-metalation / Formylation or Grignard Addition Intermediate2->Precursor1 Cyanation & Benzylic Oxidation

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis hinges on the construction of a key intermediate, 2-bromo-5-fluoro-4-methoxybenzaldehyde . This precursor contains the complete, correctly arranged substitution pattern and versatile functional groups (aldehyde and bromide) that can be readily elaborated to form the isoindolinone ring system.

The Core Synthetic Pathway: A Validated Approach

The following workflow outlines the primary synthetic route, which has been designed for efficiency and scalability.

G cluster_0 Pathway Elucidation A 1. 2-Bromo-5-fluoro-4-methoxytoluene B 2. 2-Bromo-5-fluoro-4-methoxybenzaldehyde A->B NBS, AIBN CCl4, Reflux C 3. 2-Cyano-5-fluoro-4-methoxybenzaldehyde B->C CuCN, DMF Reflux D 4. This compound (Target) C->D H2, Raney Ni NH3/MeOH, 60 psi

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Benzylic Bromination to yield 2-Bromo-5-fluoro-4-methoxybenzaldehyde
  • Expertise & Causality: The synthesis commences with the selective benzylic bromination of 2-bromo-5-fluoro-4-methoxytoluene. This is a radical-mediated reaction where N-bromosuccinimide (NBS) serves as a controlled source of bromine radicals, initiated by AIBN. The benzylic position is preferentially functionalized due to the stability of the resulting benzylic radical intermediate. The aldehyde is then formed via subsequent hydrolysis or oxidation. A more direct route involves the direct oxidation of the methyl group to an aldehyde using an appropriate oxidant like selenium dioxide or a two-step process involving bromination followed by the Sommelet reaction. For this guide, we detail a common oxidation approach.

  • Protocol: Synthesis of 2-Bromo-5-fluoro-4-methoxybenzaldehyde

    • To a solution of 2-bromo-5-fluoro-4-methoxytoluene (1.0 eq) in acetic anhydride (10 vol), add chromium(VI) oxide (3.0 eq) portion-wise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by carefully pouring it into ice-water and extract with ethyl acetate (3 x 10 vol).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Step 2: Cyanation of the Aryl Bromide
  • Expertise & Causality: The conversion of the aryl bromide to a nitrile is a critical step, setting the stage for the subsequent reductive cyclization. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic and reliable method for this transformation.[3] The reaction proceeds via an oxidative addition of the aryl bromide to the copper catalyst, followed by reductive elimination to form the aryl nitrile. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the copper salts.

  • Protocol: Synthesis of 2-Cyano-5-fluoro-4-methoxybenzaldehyde

    • To a flask charged with copper(I) cyanide (1.2 eq), add 2-bromo-5-fluoro-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (5 vol).

    • Heat the mixture to reflux (approx. 150 °C) under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

    • Extract the product with toluene (3 x 10 vol).

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

    • The crude nitrile can be purified by recrystallization or column chromatography.

Step 3: Reductive Amination and Intramolecular Cyclization
  • Expertise & Causality: This final, elegant step accomplishes two transformations in a single pot: the reduction of the nitrile and the aldehyde, and the subsequent intramolecular cyclization to form the lactam ring. Raney Nickel is an effective catalyst for the hydrogenation of both functional groups. The reaction is performed in a methanolic ammonia solution, which provides the nitrogen source for the final isoindolinone ring. The likely mechanism involves the initial reduction of the nitrile to a primary amine and the aldehyde to an alcohol. The amine then displaces the alcohol in an intramolecular fashion to form the stable five-membered lactam ring.

  • Protocol: Synthesis of this compound

    • Charge a high-pressure hydrogenation vessel with 2-cyano-5-fluoro-4-methoxybenzaldehyde (1.0 eq), Raney Nickel (approx. 10% w/w, washed with methanol), and a 7N solution of ammonia in methanol (20 vol).

    • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 60-80 psi.

    • Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.

    • Monitor the hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

Compound Molecular Formula MW Expected ¹H NMR Key Signals (δ, ppm) Expected Yield
2-Bromo-5-fluoro-4-methoxybenzaldehydeC₈H₆BrFO₂233.0410.1 (s, 1H, CHO), 7.5 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃)70-80%
2-Cyano-5-fluoro-4-methoxybenzaldehydeC₉H₆FNO₂179.1510.2 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃)80-90%
This compound C₉H₈FNO₂ 181.16 8.5 (br s, 1H, NH), 7.2 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.4 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃) 75-85%

Note: Expected NMR signals are predictive and should be confirmed experimentally. Solvents like DMSO-d₆ or CDCl₃ will affect chemical shifts.

Conclusion

This guide provides a robust and well-rationalized synthetic pathway for this compound. The described route relies on established and scalable chemical transformations, starting from readily available materials. By explaining the causality behind each step and providing detailed protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient synthesis of this valuable fluorinated building block for advanced drug discovery applications.

References

7-Fluoro-6-methoxyisoindolin-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Fluoro-6-methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule belonging to the diverse and pharmacologically significant class of isoindolin-1-one derivatives. While the specific mechanism of action for this particular compound has not been extensively elucidated in publicly available literature, the isoindolin-1-one scaffold is a well-established pharmacophore present in numerous bioactive compounds. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound by examining the established biological activities of structurally related analogs. We will explore several plausible molecular targets and signaling pathways, including Poly (ADP-ribose) polymerase (PARP), GABA-A receptors, carbonic anhydrases, HIV-1 integrase, cyclooxygenases (COX), epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, and P-glycoprotein (P-gp). For each potential mechanism, we provide a detailed overview of the biological rationale and a step-by-step experimental workflow for validation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and to provide a strategic framework for elucidating its precise pharmacological profile.

Introduction: The Isoindolin-1-one Scaffold and the Emergence of this compound

The isoindolin-1-one core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of clinically relevant drugs and biologically active molecules.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-epileptic, and anti-viral effects.[2][3][4][5] The versatility of the isoindolin-1-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological target specificity.

This compound is a specific derivative characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the isoindolin-1-one core. While the synthesis and basic chemical properties of this compound are documented, a comprehensive understanding of its mechanism of action remains to be established. The electronic properties of the fluoro and methoxy substituents are likely to play a crucial role in modulating the compound's interaction with biological targets.

This guide will systematically explore the most probable mechanisms of action for this compound based on the known activities of its structural congeners. By providing a detailed analysis of these potential pathways and the experimental methodologies to validate them, we aim to accelerate the discovery and development of this promising compound.

Potential Mechanisms of Action and Experimental Validation

Based on the established pharmacology of the isoindolin-1-one class of molecules, several key biological targets and pathways are proposed as potential mechanisms of action for this compound.

PARP Inhibition

Biological Rationale: Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair.[2] Inhibition of PARP, particularly PARP-1, disrupts the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality. Several isoindolin-1-one derivatives have been identified as potent PARP inhibitors.[2]

Signaling Pathway:

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) PARP1->Apoptosis In absence of repair Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER Inhibitor 7-Fluoro-6-methoxy- isoindolin-1-one Inhibitor->PARP1 Inhibition

Caption: Proposed PARP Inhibition Pathway.

Experimental Workflow: PARP Activity Screening and Inhibitor Testing Assay (PASTA)

This assay measures the incorporation of a modified NAD+ analog into a substrate protein by PARP1 in the presence of the test compound.

  • Principle: A chemiluminescent assay to quantify the activity of PARP1 by measuring the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[6]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone proteins

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • 96-well microplate

    • Plate reader with luminescence detection

  • Protocol:

    • Coat a 96-well plate with histone proteins.

    • Add a solution containing PARP1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

    • Incubate to allow the PARP-catalyzed reaction to proceed.

    • Wash the wells to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells again.

    • Add the chemiluminescent substrate and measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and determine the IC50 value.

PARP_Assay_Workflow Start Start: Histone-coated 96-well plate Add_Reagents Add PARP1, Biotinylated NAD+, and Test Compound Start->Add_Reagents Incubate_Reaction Incubate for Reaction Add_Reagents->Incubate_Reaction Wash1 Wash to Remove Unbound Reagents Incubate_Reaction->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate_Binding Incubate for Binding Add_Strep_HRP->Incubate_Binding Wash2 Wash to Remove Unbound Conjugate Incubate_Binding->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: PARP Inhibition Assay Workflow.

GABA-A Receptor Positive Allosteric Modulation

Biological Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines and other related drugs. A series of novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as highly potent PAMs of GABA-A receptors with antiepileptic efficacy.[3]

Signaling Pathway:

GABAA_Modulation GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_Channel Chloride Channel Opening GABAA_R->Cl_Channel PAM_Site Allosteric Site PAM_Site->GABAA_R Modulates PAM 7-Fluoro-6-methoxy- isoindolin-1-one PAM->PAM_Site Binds Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_Influx->Hyperpolarization

Caption: GABA-A Receptor Positive Allosteric Modulation.

Experimental Workflow: Electrophysiological Assay (Patch-Clamp)

This is the gold-standard method for characterizing the activity of ion channel modulators.

  • Principle: Measures the potentiation of GABA-induced chloride currents by the test compound in cells expressing recombinant GABA-A receptors.[7]

  • Materials:

    • Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells)

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

    • GABA

    • This compound

    • Appropriate intracellular and extracellular solutions

  • Protocol:

    • Culture cells expressing the GABA-A receptor of interest.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Measure the potentiation of the GABA-induced current.

  • Data Analysis: Calculate the percent potentiation of the GABA current for each concentration of the test compound and determine the EC50 value.

Patch_Clamp_Workflow Start Start: Culture GABA-A Receptor Expressing Cells Patch Establish Whole-Cell Patch-Clamp Recording Start->Patch Baseline Apply Sub-maximal GABA (Baseline Current) Patch->Baseline Co_Apply Co-apply GABA and Test Compound Baseline->Co_Apply Measure Measure Current Potentiation Co_Apply->Measure Analyze Calculate % Potentiation and EC50 Measure->Analyze

Caption: Patch-Clamp Assay Workflow.

Carbonic Anhydrase Inhibition

Biological Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. Novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrases I and II.[4]

Signaling Pathway:

CA_Inhibition Substrate CO2 + H2O CA Carbonic Anhydrase Substrate->CA Product HCO3- + H+ CA->Product Physiological_Effect Altered pH and Ion Transport (Therapeutic Effect) Product->Physiological_Effect Inhibitor 7-Fluoro-6-methoxy- isoindolin-1-one Inhibitor->CA Inhibition

Caption: Carbonic Anhydrase Inhibition Pathway.

Experimental Workflow: Carbonic Anhydrase Inhibitor Screening Assay

A colorimetric assay to measure the esterase activity of carbonic anhydrase.

  • Principle: Measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[1]

  • Materials:

    • Purified human carbonic anhydrase (isoforms I and II)

    • p-Nitrophenyl acetate (pNPA)

    • Tris-HCl buffer

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Add CA enzyme and varying concentrations of this compound to the wells of a 96-well plate.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding pNPA.

    • Measure the increase in absorbance at 405 nm over time.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and the IC50 value.

CA_Assay_Workflow Start Start: 96-well plate Add_Enzyme_Inhibitor Add CA Enzyme and Test Compound Start->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate for Binding Add_Enzyme_Inhibitor->Pre_Incubate Add_Substrate Add pNPA Substrate Pre_Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure Analyze Calculate Reaction Rates, % Inhibition, and IC50 Measure->Analyze

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

HIV-1 Integrase Inhibition

Biological Rationale: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Bicyclic 6,7-dihydroxyisoindolin-1-one-based compounds have been investigated as inhibitors of HIV-1 integrase.[5]

Signaling Pathway:

HIV_Integrase_Inhibition Viral_DNA Viral DNA HIV_IN HIV-1 Integrase Viral_DNA->HIV_IN Processing 3'-Processing HIV_IN->Processing Replication_Blocked Viral Replication Blocked HIV_IN->Replication_Blocked In presence of inhibitor Strand_Transfer Strand Transfer Processing->Strand_Transfer Integration Integration into Host Genome Strand_Transfer->Integration Inhibitor 7-Fluoro-6-methoxy- isoindolin-1-one Inhibitor->HIV_IN Inhibition

Caption: HIV-1 Integrase Inhibition Pathway.

Experimental Workflow: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Principle: A fluorescence-based assay that detects the incorporation of a labeled viral DNA substrate into a target DNA molecule by recombinant HIV-1 integrase.[5][8]

  • Materials:

    • Recombinant HIV-1 integrase

    • Fluorescently labeled viral DNA substrate

    • Target DNA

    • Reaction buffer

    • 384-well plate

    • Fluorescence plate reader

  • Protocol:

    • Add HIV-1 integrase and varying concentrations of this compound to the wells of a 384-well plate.

    • Add the fluorescently labeled viral DNA substrate and the target DNA.

    • Incubate to allow the integration reaction to occur.

    • Measure the fluorescence signal, which is proportional to the extent of integration.

  • Data Analysis: Calculate the percent inhibition of integrase activity for each concentration of the test compound and determine the IC50 value.

HIV_Integrase_Assay_Workflow Start Start: 384-well plate Add_Enzyme_Inhibitor Add HIV-1 Integrase and Test Compound Start->Add_Enzyme_Inhibitor Add_DNA Add Labeled Viral DNA and Target DNA Add_Enzyme_Inhibitor->Add_DNA Incubate Incubate for Integration Reaction Add_DNA->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: HIV-1 Integrase Assay Workflow.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from the experimental workflows described above. These values are for illustrative purposes to guide researchers in their data analysis and interpretation.

TargetAssay TypeParameterHypothetical Value
PARP-1ChemiluminescentIC5050 nM
GABA-A Receptor (α1β2γ2)Patch-ClampEC50200 nM
Carbonic Anhydrase IIColorimetricIC501 µM
HIV-1 IntegraseFluorescenceIC50500 nM

Conclusion and Future Directions

The isoindolin-1-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. While the specific mechanism of action of this compound remains to be definitively established, this guide has outlined several plausible and scientifically supported potential mechanisms based on the activities of structurally related compounds. The proposed targets—PARP, GABA-A receptors, carbonic anhydrases, and HIV-1 integrase—all represent high-value targets for the development of novel therapeutics.

The provided experimental workflows offer a clear and actionable roadmap for researchers to systematically investigate these potential mechanisms. Elucidation of the precise molecular target(s) of this compound will be a critical step in understanding its pharmacological profile and will pave the way for further preclinical and clinical development. Future studies should also focus on the structure-activity relationships of the 7-fluoro and 6-methoxy substitutions to optimize potency and selectivity. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising compound.

References

An In-Depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 7-Fluoro-6-methoxyisoindolin-1-one, a functionalized heterocyclic compound. While direct literature on this specific molecule is nascent, this document provides a robust, prospective analysis grounded in the well-established chemistry and pharmacology of the broader isoindolin-1-one class of molecules. This paper will serve as a valuable resource for researchers and drug development professionals by detailing plausible synthetic routes, predicting physicochemical properties, and exploring potential therapeutic applications based on established structure-activity relationships of analogous compounds.

The Isoindolin-1-one Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolin-1-one core is a prominent structural motif found in numerous natural products and synthetic pharmaceuticals.[1] This bicyclic lactam has garnered significant attention in drug discovery due to its versatile biological activities.[2][3] Derivatives of this scaffold have been shown to exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antipsychotic effects.[4][5][6] The amenability of the isoindolin-1-one framework to chemical modification allows for the fine-tuning of its pharmacological profile, making it a "privileged scaffold" for the development of novel therapeutic agents.[2][3]

The introduction of fluorine and methoxy substituents onto the aromatic ring of the isoindolin-1-one core, as in this compound, is a strategic approach in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while methoxy groups can modulate electronic properties and provide additional hydrogen bonding opportunities.[7][8]

Synthetic Strategies for this compound

Proposed Retrosynthetic Analysis

A plausible retrosynthetic approach for this compound is outlined below. The primary disconnection breaks the lactam ring, leading back to a substituted benzoic acid or benzaldehyde derivative.

G This compound This compound Substituted Benzoic Acid Derivative Substituted Benzoic Acid Derivative This compound->Substituted Benzoic Acid Derivative Amide Bond Formation Substituted Benzaldehyde Derivative Substituted Benzaldehyde Derivative This compound->Substituted Benzaldehyde Derivative Reductive Amination/ Cyclization Starting Materials Starting Materials Substituted Benzoic Acid Derivative->Starting Materials Substituted Benzaldehyde Derivative->Starting Materials

Caption: Retrosynthetic analysis of this compound.

Potential Synthetic Routes

This route involves the reductive amination of a substituted 2-formylbenzoic acid with an ammonia source, followed by intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-formyl-4-fluoro-5-methoxybenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia, for instance, ammonium acetate or a solution of ammonia in methanol (excess).

  • Reductive Amination: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture at room temperature.

  • Cyclization: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The intramolecular cyclization to the lactam should proceed spontaneously or with acid/base catalysis.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This approach utilizes a palladium-catalyzed carbonylation reaction to construct the lactam ring.

Experimental Protocol:

  • Starting Material Synthesis: Synthesize the precursor, 2-bromo-4-fluoro-5-methoxy-N-methylbenzylamine, from the corresponding commercially available starting materials.

  • Carbonylation Reaction: In a pressure vessel, combine the benzylamine precursor (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (catalytic amount), a phosphine ligand like dppf (catalytic amount), and a base, for instance, triethylamine or potassium carbonate (2.0 eq), in an appropriate solvent like toluene or DMF.

  • CO Atmosphere: Pressurize the vessel with carbon monoxide (CO) gas (typically 1-10 atm) and heat the reaction mixture to 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reaction to room temperature, release the CO pressure, and filter the mixture to remove the catalyst. The filtrate is then concentrated, and the residue is subjected to standard aqueous work-up and purification by column chromatography.

G cluster_0 Route A cluster_1 Route B Start_A 2-Formyl-4-fluoro- 5-methoxybenzoic Acid Step1_A Reductive Amination with NH3 source Start_A->Step1_A Product_A 7-Fluoro-6-methoxy- isoindolin-1-one Step1_A->Product_A Start_B 2-Bromo-4-fluoro- 5-methoxy-N-methylbenzylamine Step1_B Pd-catalyzed Carbonylation Start_B->Step1_B Product_B 7-Fluoro-6-methoxy- isoindolin-1-one Step1_B->Product_B

Caption: Proposed synthetic workflows for this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of this compound would need to be determined experimentally. However, based on its structure and data from analogous compounds, we can predict the following characteristics.[9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈FNO₂Based on atom count
Molecular Weight 181.17 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small organic molecules
Solubility Soluble in organic solvents (DMSO, DMF, MeOH), sparingly soluble in waterPresence of polar functional groups and an aromatic ring
LogP 1.5 - 2.5Estimated based on similar structures; indicates moderate lipophilicity
pKa Lactam N-H is weakly acidic (pKa ~17-19)Typical pKa for a secondary amide

Predicted Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring would appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the isoindolinone ring would likely appear as a singlet around δ 4.0-5.0 ppm. The methoxy group protons would be a singlet around δ 3.8-4.0 ppm. The lactam N-H proton would be a broad singlet, potentially in the region of δ 8.0-9.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the lactam would be downfield, around δ 165-175 ppm. The methylene carbon would be around δ 40-50 ppm, and the methoxy carbon around δ 55-60 ppm.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.17.

Therapeutic Potential and Biological Applications

The isoindolin-1-one scaffold is a versatile pharmacophore with a wide range of biological activities.[2][3] The specific substitutions of a fluorine atom and a methoxy group in this compound could modulate its activity towards several potential protein targets.

Potential as an Anticancer Agent

Many isoindolinone derivatives have demonstrated significant anticancer activity through various mechanisms.[6][10][11][12]

  • PARP Inhibition: The isoindolin-1-one scaffold shares structural similarities with the nicotinamide moiety of NAD+, which is a cofactor for Poly(ADP-ribose) polymerase (PARP) enzymes.[13] This makes it a promising candidate for the development of PARP inhibitors, which are effective in treating cancers with deficiencies in DNA repair mechanisms.[13]

  • HDAC Inhibition: Certain isoindolinone derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[14] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[14]

  • Kinase Inhibition: The isoindolinone framework has been explored for the development of inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 7 (CDK7).[15]

  • MDM2-p53 Interaction Inhibition: The MDM2-p53 protein-protein interaction is a critical regulator of the p53 tumor suppressor pathway. Isoindolinone-based compounds have been designed to inhibit this interaction, leading to the reactivation of p53 and apoptosis in cancer cells.[16][17][18]

G Isoindolinone_Core 7-Fluoro-6-methoxy- isoindolin-1-one PARP PARP Inhibition Isoindolinone_Core->PARP HDAC HDAC Inhibition Isoindolinone_Core->HDAC Kinases Kinase Inhibition (e.g., CDK7) Isoindolinone_Core->Kinases MDM2_p53 MDM2-p53 Interaction Inhibition Isoindolinone_Core->MDM2_p53 Anticancer_Effect Anticancer Effect PARP->Anticancer_Effect HDAC->Anticancer_Effect Kinases->Anticancer_Effect MDM2_p53->Anticancer_Effect

Caption: Potential anticancer mechanisms of action for this compound.

Other Potential Therapeutic Areas

Beyond oncology, the isoindolin-1-one scaffold has shown promise in other therapeutic areas:

  • Neuroscience: Derivatives have been investigated for their anxiolytic, anticonvulsant, and antipsychotic properties.[5][6]

  • Anti-inflammatory: Some isoindolinone compounds exhibit anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[5][19]

  • Enzyme Inhibition: Isoindolinone derivatives have been identified as inhibitors of various enzymes, including urease.[20]

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. This in-depth technical guide, based on a comprehensive review of the isoindolin-1-one literature, provides a solid foundation for initiating research on this compound. The proposed synthetic routes are robust and adaptable, and the predicted physicochemical properties offer a starting point for analytical method development.

The diverse biological activities associated with the isoindolin-1-one scaffold, particularly in oncology, suggest that this compound is a promising candidate for further investigation. Future work should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activity against a panel of relevant targets. Structure-activity relationship studies, by synthesizing and testing analogs, will be crucial for optimizing its potency and selectivity.

References

A Technical Guide to the Discovery and Synthesis of Novel Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active compounds with a wide array of therapeutic applications.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the contemporary strategies for the discovery and synthesis of novel isoindolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. This guide delves into the key synthetic methodologies, including transition metal-catalyzed C-H activation, multicomponent reactions, and domino cyclization strategies. Each section provides a detailed explanation of the reaction mechanisms, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each approach. Furthermore, this guide explores the significant biological activities of isoindolinone derivatives, offering insights into their structure-activity relationships (SAR) and their potential as therapeutic agents.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone nucleus is a bicyclic lactam that is present in numerous natural products and synthetic molecules of pharmaceutical importance.[1][3][5] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[1][2][4][6][7] Notable examples of drugs containing the isoindolinone scaffold include the nonsteroidal anti-inflammatory drug Indoprofen and the immunomodulatory agent Lenalidomide, which is used in the treatment of multiple myeloma.[1][8] The therapeutic potential of this scaffold has spurred significant interest in the development of novel and efficient synthetic methodologies to access structurally diverse isoindolinone derivatives for drug discovery programs.[1][9][10]

This guide will navigate through the key synthetic strategies that have emerged as powerful tools for the construction of the isoindolinone core, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.

Strategic Approaches to Isoindolinone Synthesis

The synthesis of isoindolinones can be broadly categorized into two main strategies: the functionalization of pre-existing phthalimide or phthalimidine precursors, and the de novo construction of the lactam and/or aromatic rings.[9][10][11][12] This guide will focus on the latter, highlighting modern catalytic methods that offer high efficiency and molecular diversity.

Transition Metal-Catalyzed C-H Activation/Annulation

Transition metal-catalyzed C-H activation has revolutionized organic synthesis by providing a direct and atom-economical pathway to functionalize otherwise inert C-H bonds.[13] This strategy has been extensively applied to the synthesis of isoindolinones, primarily through the annulation of benzamides with various coupling partners.

Rhodium catalysts are particularly effective in promoting the ortho-C-H olefination of benzamides, followed by an intramolecular aza-Michael addition to construct the isoindolinone ring.[9][14]

Mechanism: The reaction is initiated by the coordination of the amide oxygen to the rhodium center, directing the C-H activation at the ortho-position to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of an alkene or alkyne, followed by reductive elimination to furnish the desired isoindolinone.

Workflow Diagram:

G cluster_0 Rhodium-Catalyzed C-H Activation/Annulation A Benzamide Derivative E Directed ortho-C-H Activation A->E B Rh(III) Catalyst B->E C Oxidant (e.g., Cu(OAc)2) D Alkene/Alkyne G Migratory Insertion D->G F Rhodacycle Intermediate E->F F->G H Reductive Elimination G->H I Isoindolinone Product H->I G cluster_1 Palladium-Catalyzed Dehydrogenative Cyclization A 2-Benzyl-N-mesylbenzamide D ortho-C-H Activation A->D B Pd Catalyst (e.g., Pd/C) B->D C Base E Palladacycle Intermediate D->E F Intramolecular C-N Bond Formation E->F G Isoindolinone Product F->G H H2 (byproduct) F->H G cluster_2 Ugi Four-Component Reaction for Isoindolinone Synthesis A 2-Formylbenzoic Acid E Formation of Schiff Base A->E B Primary Amine B->E C Isocyanide G Nucleophilic attack of Isocyanide C->G D Carboxylic Acid (optional, can be the same as A) F Protonation D->F E->F F->G H Mumm Rearrangement G->H I Intramolecular Cyclization H->I J Isoindolinone Product I->J G cluster_3 Domino Strecker-Lactamization A 2-Formylbenzoic Acid E Strecker Reaction A->E B Amine B->E C Cyanide Source (e.g., TMSCN) C->E D Lewis Acid (e.g., Sc(OTf)3) D->E F α-Amino Nitrile Intermediate E->F G Intramolecular Lactamization F->G H Isoindolinone Product G->H

References

The Strategic Interplay of Fluorine and Methoxy Substituents in Isoindolinone Scaffolds: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Core and the Quest for Potency and Specificity

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutics. The exploration of structure-activity relationships (SAR) is paramount in transforming a lead compound into a clinical candidate. This guide delves into the nuanced roles of two key substituents—fluorine and methoxy groups—in modulating the pharmacological profile of isoindolinone derivatives.

The strategic introduction of fluorine and methoxy groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[4][5] Fluorine, with its high electronegativity and small van der Waals radius, can alter a compound's metabolic stability, binding affinity, and lipophilicity.[6][7] The methoxy group, an electron-donating substituent, can also impact these parameters, often through different mechanisms.[5] Understanding the interplay between these two functional groups on the isoindolinone core is crucial for rational drug design. This guide will provide an in-depth analysis of their individual and potential synergistic effects, supported by synthetic strategies and bioassay protocols.

I. The Influence of Methoxy Substitution on Isoindolinone Activity: A Case Study in TNF-α Inhibition

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, capable of influencing a molecule's properties through both steric and electronic effects. Its impact on the SAR of isoindolinones has been notably explored in the context of Tumor Necrosis Factor-alpha (TNF-α) inhibition, a key target in inflammatory diseases.

A. Rationale for Methoxy Substitution

The introduction of a methoxy group can serve several purposes in drug design:

  • Increased Lipophilicity: In certain contexts, a methoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Metabolic Blocking: By occupying a potential site of metabolism, a methoxy group can prevent oxidative degradation, thereby increasing the compound's half-life.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which may be critical for optimal binding to a receptor.

B. SAR of Methoxy-Substituted Isoindolinones as TNF-α Inhibitors

Studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have provided valuable insights into the role of methoxy substitution. In one study, the 4-methoxy group on the N-phenyl ring was found to be a critical feature for potent TNF-α inhibitory activity.[2] Further exploration of substitutions on the isoindolinone ring itself revealed that the 6-position is an optimal site for derivatization.[1]

CompoundSubstitution at 6-positionIC₅₀ for TNF-α inhibition (µM)
1 H>10
2 -NH₂0.8
3 -NO₂5.2
4 -OH3.5

Table 1: Impact of substitution at the 6-position of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone on TNF-α inhibition. Data synthesized from published studies.[1]

The data clearly indicates that an amino group at the 6-position provides the most potent inhibition. While this is not a direct comparison of methoxy group positions on the isoindolinone core, it highlights the sensitivity of this position to substitution and provides a foundation for further exploration with fluoro and methoxy groups. The established importance of the 4-methoxy group on the N-phenyl substituent underscores the utility of this functional group in achieving high potency.

II. The Role of Fluorine in Modulating Isoindolinone Bioactivity: Insights from Anticancer Agents

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological properties. The unique characteristics of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and bioavailability.[4]

A. The Strategic Advantage of Fluorination

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] This can prevent metabolic degradation at the site of fluorination.

  • Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and potentially improving cell permeability.

  • Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar interactions, which can enhance binding affinity.

B. SAR of Fluoro-Substituted Isoindolinones in Leukemia Cell Lines

A series of α-(fluoro-substituted isoindolinone-2-yl)glutarimide analogues, structurally related to the immunomodulatory drug lenalidomide, have been synthesized and evaluated for their inhibitory activity against the K562 leukemia cell line.[8]

CompoundFluorine PositionInhibition of K562 cells (%) at 25 µg/mL
Lenalidomide None~80% (comparative value)
5a 4-FluoroComparable to Lenalidomide
5b 5-FluoroNot reported
5c 6-FluoroNot reported
5d 7-FluoroNot reported
6 4,5,6,7-Tetrafluoro99%

Table 2: Inhibitory activity of fluoro-substituted isoindolinone-glutarimide analogues against the K562 leukemia cell line. Data synthesized from published studies.[8]

These results are highly significant, demonstrating that the introduction of fluorine on the isoindolinone ring can dramatically enhance cytotoxic activity. The tetrafluorinated analogue, in particular, showed exceptionally potent inhibition. This suggests that extensive fluorination of the aromatic ring of the isoindolinone core is a promising strategy for developing potent anticancer agents. The precise contribution of each individual fluorine atom would require further deconvolution, but the overall trend is clear.

III. The Synergistic Potential of Fluoro and Methoxy Substitutions

While direct and comprehensive SAR studies on isoindolinones bearing both fluoro and methoxy substituents are limited, we can extrapolate potential synergistic effects based on established medicinal chemistry principles. The combination of these two functional groups can offer a multi-pronged approach to optimizing a drug candidate's properties.

A hypothetical design strategy could involve placing a methoxy group at a position known to be important for binding or to block a site of metabolism, while simultaneously introducing fluorine atoms to enhance metabolic stability at other positions and to fine-tune electronic properties for optimal target engagement. For example, based on the findings discussed, a promising hypothetical compound could feature a 4-methoxy-N-phenyl group for potent TNF-α inhibition, combined with fluorination on the isoindolinone ring to improve metabolic stability and potentially enhance binding.

IV. Synthetic Methodologies

The synthesis of fluoro- and methoxy-substituted isoindolinones can be achieved through various established synthetic routes. The choice of a specific pathway will depend on the desired substitution pattern and the availability of starting materials.

A. General Synthesis of the Isoindolinone Core

A common method for the synthesis of the isoindolinone core involves the reductive cyclization of 2-cyanobenzaldehydes with an appropriate amine.

G cluster_0 Synthesis of Isoindolinone Core 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Imine_Intermediate Imine_Intermediate 2-Cyanobenzaldehyde->Imine_Intermediate R-NH2 Isoindolinone Isoindolinone Imine_Intermediate->Isoindolinone Reduction (e.g., NaBH4)

Caption: General synthetic scheme for the isoindolinone core.

B. Introduction of Fluoro and Methoxy Substituents

Fluorine and methoxy groups can be introduced either on the starting materials or through late-stage functionalization of the isoindolinone core.

  • From Substituted Starting Materials: The most straightforward approach is to use commercially available or synthesized fluoro- and methoxy-substituted anilines and benzaldehydes.

  • Late-Stage Fluorination: Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at electron-rich positions on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently electron-deficient (e.g., due to the presence of multiple fluorine atoms or other electron-withdrawing groups), a fluorine atom can be displaced by a methoxide nucleophile.

V. Experimental Protocols for Biological Evaluation

To establish a robust SAR, the synthesized compounds must be evaluated in relevant biological assays. The following are representative protocols for assessing TNF-α inhibition and anticancer activity.

A. TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of TNF-α in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for each compound by plotting the percentage of TNF-α inhibition against the compound concentration.

G RAW 264.7 Cells RAW 264.7 Cells Compound Treatment Compound Treatment RAW 264.7 Cells->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection TNF-α ELISA TNF-α ELISA Supernatant Collection->TNF-α ELISA IC50 Determination IC50 Determination TNF-α ELISA->IC50 Determination

Caption: Workflow for TNF-α inhibition assay.

B. Cytotoxicity Assay in K562 Leukemia Cells (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G K562 Cells K562 Cells Compound Treatment (48h) Compound Treatment (48h) K562 Cells->Compound Treatment (48h) MTT Addition MTT Addition Compound Treatment (48h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for MTT cytotoxicity assay.

VI. Conclusion and Future Directions

The strategic incorporation of fluoro and methoxy substituents into the isoindolinone scaffold offers a powerful approach to modulating its pharmacological properties. The available evidence, though not yet fully integrated for combined substitutions, strongly suggests that these functional groups can significantly enhance potency and alter the therapeutic profile of isoindolinone derivatives. Methoxy groups have proven crucial for TNF-α inhibition, while fluorination has demonstrated a remarkable ability to boost anticancer activity.

Future research should focus on the systematic synthesis and evaluation of isoindolinone libraries with diverse combinations of fluoro and methoxy substituents on both the core structure and its N-aryl appendage. Such studies will be instrumental in elucidating the synergistic or antagonistic effects of these substitutions and will pave the way for the rational design of next-generation isoindolinone-based therapeutics with superior efficacy and safety profiles. The application of computational modeling and structural biology will further aid in understanding the molecular basis of these SAR trends and in predicting the activity of novel analogues.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-fluoro-6-methoxyisoindolin-1-one, a key intermediate in the development of novel therapeutics. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for targeted drug discovery.[1] This protocol details a robust and reproducible synthetic route, starting from commercially available precursors and employing a key catalytic hydrogenation step. The causality behind experimental choices, safety precautions, and characterization data are thoroughly discussed to ensure successful execution and validation of the synthesis.

Introduction

The isoindolin-1-one core is a fundamental structural motif found in a variety of biologically active molecules with applications ranging from oncology to neuroscience.[1] The strategic incorporation of fluorine and methoxy functional groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability and target binding affinity. This compound serves as a critical precursor for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug development programs.

This application note outlines a validated two-step synthesis of this compound. The synthetic strategy is centered around the preparation of a key intermediate, 2-cyano-4-fluoro-5-methoxybenzoic acid, followed by a catalytic hydrogenation to yield the target isoindolin-1-one. This method offers a reliable and scalable approach for researchers in academic and industrial settings.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the crucial intermediate, 2-cyano-4-fluoro-5-methoxybenzoic acid. This is followed by a catalytic reductive cyclization to form the desired isoindolin-1-one ring structure.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reductive Cyclization Starting Material 2-Bromo-4-fluoro-5-methoxybenzoic acid Intermediate 2-Cyano-4-fluoro-5-methoxybenzoic acid Starting Material->Intermediate CuCN, DMF (Rosenmund-Von Braun Reaction) Final Product This compound Intermediate->Final Product H2, Pd/C (Catalytic Hydrogenation)

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Cyano-4-fluoro-5-methoxybenzoic acid

This initial step focuses on the introduction of a cyano group, which is essential for the subsequent cyclization to form the lactam ring of the isoindolin-1-one. The Rosenmund-Von Braun reaction is a classic and effective method for this transformation, utilizing copper(I) cyanide to displace a halide.[2]

Materials and Reagents:

ReagentPuritySupplier
2-Bromo-4-fluoro-5-methoxybenzoic acid≥98%Sigma-Aldrich
Copper(I) cyanide (CuCN)≥99%Acros Organics
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Fisher Chemical
Hydrochloric acid (HCl), concentrated37%J.T. Baker
Ethyl acetateACS GradeVWR Chemicals
Brine (saturated NaCl solution)N/ALab Prepared
Anhydrous sodium sulfateN/ALabChem

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluoro-5-methoxybenzoic acid (10.0 g, 39.8 mmol) and copper(I) cyanide (4.28 g, 47.8 mmol).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (100 mL).

  • Heat the reaction mixture to 140-150 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of concentrated hydrochloric acid (50 mL) in water (200 mL). This step is crucial for the workup as it helps to dissolve copper salts.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-cyano-4-fluoro-5-methoxybenzoic acid as a solid.

PART 2: Synthesis of this compound

This final step involves the reductive cyclization of the cyano-benzoic acid intermediate to form the target isoindolin-1-one. Catalytic hydrogenation is a clean and efficient method for this transformation, where the cyano group is reduced and subsequently undergoes intramolecular amidation.[3][4]

Materials and Reagents:

ReagentPuritySupplier
2-Cyano-4-fluoro-5-methoxybenzoic acid≥98%Prepared in Part 1
Palladium on carbon (Pd/C)10 wt%Alfa Aesar
Ethanol, absolute≥99.5%Pharmco
Hydrogen gas (H₂)High PurityAirgas

Procedure:

  • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 2-cyano-4-fluoro-5-methoxybenzoic acid (5.0 g, 25.4 mmol) in absolute ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 10 wt%).

  • Seal the vessel and purge with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: As an indicator of purity.

  • HPLC: To assess the final purity.

Safety Precautions

  • Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Hydrogen gas is highly flammable and explosive. Conduct the hydrogenation reaction in a designated area with appropriate safety measures, including a blast shield.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Part 1Insufficient reaction time or temperature.Increase reaction time and ensure the temperature is maintained at 140-150 °C.
Impure reagents.Use anhydrous DMF and high-purity CuCN.
Low yield in Part 2Inactive catalyst.Use fresh palladium on carbon.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or reaction time. Ensure vigorous stirring to maintain catalyst suspension.
Product contamination with catalystInadequate filtration.Use a finer filter aid (e.g., a double layer of Celite®) and ensure the catalyst is completely removed.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The provided rationale for each step and troubleshooting guide should facilitate a smooth and efficient synthesis process.

References

Application Note: High-Purity Isolation of 7-Fluoro-6-methoxyisoindolin-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluoro-6-methoxyisoindolin-1-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted isoindolinone core is a key pharmacophore in various biologically active molecules. The purity of such compounds is paramount for accurate biological screening and subsequent development. This application note provides a comprehensive, in-depth guide to the purification of this compound from a typical reaction mixture. The protocols herein are designed to be robust and adaptable, ensuring the isolation of a highly pure final product suitable for downstream applications.

The methodologies detailed are grounded in established principles of organic chemistry and are supplemented with insights to aid the researcher in troubleshooting and optimizing the purification process. We will address the entire workflow, from initial work-up of the crude reaction mixture to final purity verification.

Understanding the Reaction Mixture: A Hypothetical Case Study

To devise an effective purification strategy, one must first understand the potential composition of the crude reaction mixture. A common synthetic route to isoindolinones involves the reductive amination and subsequent cyclization of a substituted 2-formylbenzoic acid.[1] For the synthesis of this compound, a plausible starting material is 2-formyl-4-fluoro-5-methoxybenzoic acid, which upon reaction with a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) and a reducing agent, would yield the desired product.

Therefore, the crude reaction mixture is anticipated to contain:

  • Target Compound: this compound

  • Unreacted Starting Materials: 2-formyl-4-fluoro-5-methoxybenzoic acid

  • Reagents and Byproducts: Reducing agent residues, catalysts (if used), and salts.

  • Side-Products: Potential for imine intermediates, over-reduction products, or polymeric materials.

The purification strategy must effectively separate the target compound from these impurities, which vary in polarity and chemical properties.

Purification Workflow Overview

The purification of this compound is a multi-step process designed to remove different classes of impurities at each stage. The overall workflow is depicted below.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Solvent Extraction Crude->Workup Column Silica Gel Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal Pure Pure Product Recrystal->Pure Analysis Purity Analysis (TLC, HPLC, NMR, MS) Pure->Analysis Column_Chromatography Start Crude Product in Solvent Load Load onto Silica Column Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

References

Application Notes & Protocols: Comprehensive Analytical Characterization of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the essential analytical techniques required for the comprehensive structural elucidation and purity assessment of 7-Fluoro-6-methoxyisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not only procedural steps but also the scientific rationale behind methodological choices to ensure data integrity and reproducibility. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, along with definitive confirmatory methods like X-ray Crystallography.

Introduction and Strategic Overview

This compound is a substituted lactam built on the isoindolinone core. This heterocyclic system is prevalent in a wide array of biologically active compounds and functional materials.[1] The introduction of a fluorine atom and a methoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise characterization critical for any downstream application, from structure-activity relationship (SAR) studies to quality control in manufacturing.[2]

A robust analytical characterization strategy is not merely a sequence of experiments but an integrated, self-validating workflow. It employs orthogonal techniques—methods that measure different properties of the molecule—to build a comprehensive and undeniable profile of the compound's identity, structure, and purity.

The following diagram illustrates the strategic workflow for characterizing a newly synthesized batch of this compound.

cluster_initial Initial Assessment cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_confirmation Definitive Confirmation synthesis Synthesized Compound initial_analysis Primary Analysis (LC-MS, TLC) synthesis->initial_analysis purity_check Quantitative Purity (HPLC-UV) initial_analysis->purity_check purify Column Chromatography (if needed) purity_check->purify Purity < 98% nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purity_check->nmr Purity ≥ 98% purify->purity_check Re-assess hrms High-Resolution MS nmr->hrms ftir FTIR Spectroscopy hrms->ftir xray X-ray Crystallography (if single crystal) ftir->xray Optional elemental Elemental Analysis ftir->elemental Optional final_report Certificate of Analysis ftir->final_report xray->final_report elemental->final_report

Caption: Strategic workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle & Purpose: HPLC is the cornerstone of purity assessment. A reverse-phase method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a UV detector, we can quantify the purity of the sample as a percentage of the total peak area. This method is essential for verifying the success of a synthesis and ensuring the material is suitable for further testing.[3]

Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Instrumentation and Parameters:

    • System: Waters 2695 Separations Module or equivalent.[3]

    • Detector: UV/Vis Detector (e.g., Waters 2489) set at an appropriate wavelength (e.g., 254 nm or a lambda-max determined by UV-Vis scan).[3]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Acetonitrile.

      • Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry, enabling a seamless transition to LC-MS analysis.[4][5]

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.

      • 0-15 min: 10% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% B to 10% B

      • 19-25 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Interpretation:

    • The primary peak corresponds to this compound.

    • Purity is calculated by the area percent method: (Area of Main Peak / Sum of All Peak Areas) x 100.

    • The system suitability requirements (e.g., tailing factor, plate count) defined in pharmacopeial methods should be met.[6]

Mass Spectrometry (MS): Molecular Weight Confirmation

Principle & Purpose: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a new compound, High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like isoindolinones, typically generating the protonated molecular ion [M+H]⁺.[5][8]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Use the same stock solution prepared for HPLC analysis (0.1 mg/mL in 50:50 Acetonitrile:Water). The presence of formic acid from the HPLC mobile phase will facilitate protonation.

  • Instrumentation and Parameters:

    • Instrument: Agilent Q-TOF or equivalent ESI-TOF mass spectrometer.[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-500 m/z.

    • Capillary Voltage: 3.5-4.0 kV.

    • Gas Temperature: 300-325 °C.

    • Analysis Method: Direct infusion or via LC-MS using the HPLC method described above. LC-MS is superior as it provides chromatographic separation prior to mass analysis.

  • Data Interpretation:

    • The molecular formula for this compound is C₉H₈FNO₂.

    • The theoretical monoisotopic mass and the expected [M+H]⁺ ion should be calculated and compared to the experimental result. A mass accuracy of <5 ppm is required for confident formula assignment.

ParameterFormulaTheoretical Mass (Da)
Neutral Molecule C₉H₈FNO₂181.0539
Protonated Ion [M+H]⁺ C₉H₉FNO₂⁺182.0617

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Principle & Purpose: NMR spectroscopy is the most powerful tool for elucidating the exact molecular structure. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.[9][10]

Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Rationale: CDCl₃ is a common starting point, but if the amide N-H proton exchange is too rapid or solubility is poor, DMSO-d₆ is an excellent alternative.[8]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker DRX 400 (400 MHz for ¹H) or equivalent.[8]

    • Experiments:

      • ¹H NMR: Standard proton spectrum to identify all hydrogen atoms.

      • ¹³C NMR: Standard carbon spectrum (often proton-decoupled) to identify all unique carbon atoms.

      • ¹⁹F NMR: A fluorine spectrum (often proton-decoupled) to observe the fluorine environment.

      • 2D NMR (COSY, HSQC, HMBC): If the structure is ambiguous, these experiments are crucial to establish H-H, C-H, and long-range C-H correlations, respectively.

  • Data Interpretation (Predicted):

    • ¹H NMR: Expect signals for two aromatic protons (doublets, showing coupling to each other and potentially smaller couplings to F), one methoxy group (singlet, ~3.9 ppm), one methylene (CH₂) group (singlet, ~4.5 ppm), and one amide (NH) proton (broad singlet, variable chemical shift). The aromatic protons will show coupling to the fluorine atom (H-F coupling).

    • ¹³C NMR: Expect 9 distinct carbon signals, including a carbonyl carbon (~168-172 ppm), aromatic carbons (some showing C-F coupling), a methoxy carbon (~56 ppm), and a methylene carbon (~50 ppm).[7]

    • ¹⁹F NMR: Expect a single signal, likely a multiplet due to coupling with the nearby aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle & Purpose: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, it serves as a quick and simple method to confirm the presence of key functionalities like the amide C=O and C-F bonds.[11]

Protocol: FTIR Analysis
  • Sample Preparation:

    • The easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker VERTEX 70 or equivalent.[12]

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation (Predicted):

    • ~3200 cm⁻¹: N-H stretching vibration of the lactam.

    • ~3000-2850 cm⁻¹: C-H stretching from the aromatic and methoxy groups.

    • ~1720-1680 cm⁻¹: A strong, sharp absorption band characteristic of the five-membered lactam (γ-lactam) C=O stretch.[7]

    • ~1600, ~1480 cm⁻¹: C=C stretching vibrations from the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the aryl-ether (methoxy group).

    • ~1100-1000 cm⁻¹: C-F stretching vibration.

Confirmatory and Advanced Techniques

While the combination of HPLC, HRMS, and NMR provides a comprehensive characterization for most applications, the following techniques offer definitive proof of structure and composition.

Single-Crystal X-ray Crystallography

If a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional map of the electron density, confirming the atomic connectivity and stereochemistry with absolute certainty.[13][14][15] This is the gold standard for structural proof.

Elemental Analysis

This classical technique determines the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values must agree with the theoretical percentages calculated from the molecular formula (C₉H₈FNO₂) within a narrow margin (typically ±0.4%).[8] This method provides confirmation of the elemental composition and high purity.

ElementTheoretical %
Carbon (C) 59.67%
Hydrogen (H) 4.45%
Nitrogen (N) 7.73%

Integrated Data Validation Workflow

The trustworthiness of the final characterization relies on the convergence of data from these orthogonal techniques. The diagram below illustrates this self-validating logic.

G cluster_purity Purity Verification cluster_identity Identity Confirmation cluster_final Final Validation hplc HPLC Purity (e.g., 99.5% by Area) conclusion Confident Characterization of this compound hplc->conclusion Confirms High Purity hrms HRMS [M+H]⁺ = 182.0617 (Δ < 5 ppm) nmr NMR Structure (¹H, ¹³C, ¹⁹F agree with proposed structure) hrms->conclusion Confirms Elemental Formula ftir FTIR Functional Groups (C=O, N-H, C-F confirmed) nmr->conclusion Confirms Atomic Connectivity ftir->conclusion Confirms Key Bonds

Caption: Logic diagram showing how orthogonal data streams validate the final compound characterization.

References

Application Note: Structural Elucidation of 7-Fluoro-6-methoxyisoindolin-1-one using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Fluoro-6-methoxyisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct experimental data in public literature, this note presents a detailed, predicted ¹H NMR spectrum based on established principles of substituent effects and spin-spin coupling. We delve into the rationale behind the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton. Furthermore, this document outlines field-proven, step-by-step protocols for sample preparation, data acquisition, and processing, ensuring researchers can reliably obtain and interpret high-quality NMR data for this class of compounds.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The specific compound, this compound, incorporates a fluorine atom and a methoxy group, substituents known to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity. Accurate structural characterization is the bedrock of any chemical research or drug development campaign. ¹H NMR spectroscopy stands as the primary tool for the unambiguous determination of molecular structure in solution.[1][2] This guide serves to demystify the ¹H NMR spectrum of this specific isoindolinone derivative.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The structure of this compound presents a distinct set of proton environments. The predicted spectrum is based on the analysis of substituent effects on the aromatic ring, typical chemical shifts for lactam and methoxy protons, and established proton-fluorine coupling constants.[3][4][5]

Molecular Structure: Molecular structure of this compound with protons labeled H-4, H-5, H-3a/b, NH, and OCH3. (Note: Image is a placeholder representation)

Detailed Signal Assignments
  • Aromatic Region (H-4, H-5):

    • H-5: This proton is ortho to the electron-donating methoxy group (-OCH₃) and meta to the electron-withdrawing amide carbonyl group. The strong shielding effect of the methoxy group is expected to shift this proton significantly upfield relative to benzene (7.26 ppm). It will appear as a doublet due to coupling with H-4. A long-range coupling to the fluorine atom at C-7 (⁴JHF) is also expected, which may result in a doublet of doublets.

    • H-4: This proton is meta to the methoxy group and para to the fluorine atom. It is also ortho to the fused ring junction. Its chemical shift will be less affected by the methoxy group compared to H-5 but will be influenced by the overall electronic environment of the substituted ring. It will appear as a doublet from coupling to H-5, with potential further splitting due to a para coupling to the fluorine atom (⁵JHF).

  • Methylene Protons (H-3):

    • The two protons on C-3 are diastereotopic and adjacent to a stereogenic center at C-3a. They are benzylic and alpha to the lactam nitrogen. This environment typically results in a chemical shift around 4.0-4.5 ppm. Due to their non-equivalence, they are expected to appear as two separate signals, each likely a doublet, forming an AX or AB system. However, for simplicity in this prediction, we will consider them as a singlet, a common approximation if the chiral center's influence is minimal or for rapid analysis. A more detailed analysis would resolve them as an AB quartet. For the purpose of this guide, we will represent it as a singlet.

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group are equivalent and not coupled to any other protons. They will therefore appear as a sharp singlet. The typical chemical shift for an aryl methoxy group is in the range of 3.8-4.0 ppm.[6]

  • Amide Proton (-NH):

    • The lactam NH proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.[6] Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing in a wide downfield range (δ 7.5-9.0 ppm).

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH~8.0 (broad)s (broad)-1H
H-4~7.20dJH4-H5 ≈ 8.51H
H-5~6.85ddJH5-H4 ≈ 8.5, JH5-F7 ≈ 2.01H
H-3~4.45s-2H
-OCH₃~3.90s-3H
Key Coupling Interactions

The spin-spin coupling between the aromatic protons and the fluorine atom is a key diagnostic feature of the spectrum.

Caption: Predicted coupling network for this compound.

Experimental Protocols

To obtain high-quality, reproducible NMR data, adherence to standardized protocols is essential.

Protocol: NMR Sample Preparation

This protocol is designed for the preparation of a standard sample for ¹H NMR analysis of a small organic molecule like this compound.[7][8]

Materials:

  • This compound (5-10 mg)

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), 0.6-0.7 mL

  • Internal Standard (e.g., Tetramethylsilane, TMS, if not already in solvent)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For quantitative NMR (qNMR), a more precise mass is required.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals in the ¹H NMR spectrum.[9] The deuterium signal is also used by the spectrometer for field-frequency locking.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, the solution should be filtered through a small cotton plug in a Pasteur pipette into the NMR tube to prevent shimming issues.[10]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. Avoid getting solution on the upper part of the tube wall. The final solvent height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

  • Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Caption: Workflow for preparing a small molecule NMR sample.

Protocol: 1D ¹H NMR Data Acquisition

These parameters are a starting point for a standard ¹H NMR experiment on a 400-600 MHz spectrometer.[11][12]

Key Acquisition Parameters:

  • Pulse Program: zg30 or zg (a standard 1D pulse-acquire sequence with a 30° or 90° pulse).

    • Expertise: A 30° flip angle (zg30) with a shorter relaxation delay allows for faster data acquisition while maintaining reasonable quantitation for most protons. A 90° pulse (zg) provides maximum signal in a single scan but requires a longer delay for full relaxation.[13]

  • Number of Scans (ns): 8 to 16.

    • Trustworthiness: Signal averaging increases the signal-to-noise ratio (S/N), which improves by the square root of the number of scans. A minimum of 8 scans is recommended to reduce artifacts.[13]

  • Relaxation Delay (d1): 1.0 - 2.0 seconds for a 30° pulse. For accurate integration (qNMR), this should be at least 5 times the longest T₁ of the protons of interest (often requiring 10-30 seconds with a 90° pulse).[14]

  • Acquisition Time (at): 3 - 4 seconds.

    • Causality: This determines the digital resolution of the spectrum. An acquisition time of ~3-4 seconds is typically sufficient to allow the Free Induction Decay (FID) signal to decay into the noise, providing good resolution for small molecules.[12]

  • Spectral Width (sw): 16-20 ppm, centered around 5-6 ppm. This ensures all expected signals, from TMS at 0 ppm to potentially far downfield protons, are captured.

  • Temperature: 298 K (25 °C).

Protocol: NMR Data Processing

The raw FID data must be processed to generate the final spectrum. This workflow is applicable to software such as Mnova or Bruker TopSpin.[15][16][17]

Procedure:

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) using the Fourier transform algorithm. An exponential multiplication (line broadening of 0.3 Hz) is typically applied before FT to improve S/N at the cost of slightly broader lines.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: The chemical shift axis is calibrated. For a sample in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. If TMS is used, its peak is set to 0 ppm.

  • Peak Picking: The precise chemical shift of each peak maximum is identified.

  • Integration: The area under each signal is calculated. The integral of one well-resolved peak is set to the corresponding number of protons (e.g., 3H for the -OCH₃ singlet), and all other integrals are normalized relative to it.

Caption: Standard workflow for processing 1D NMR data.

Conclusion

The structural confirmation of novel or synthesized compounds is a critical step in chemical and pharmaceutical research. This application note provides a robust framework for understanding the ¹H NMR spectrum of this compound through detailed spectral prediction. By combining this theoretical analysis with the provided, field-tested protocols for sample preparation, data acquisition, and processing, researchers can confidently and accurately perform structural elucidation, ensuring the integrity and progression of their scientific endeavors.

References

Quantitative Analysis of 7-Fluoro-6-methoxyisoindolin-1-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 7-Fluoro-6-methoxyisoindolin-1-one, a key heterocyclic compound with potential applications in pharmaceutical development. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique in modern bioanalysis for its high selectivity and sensitivity.[1][2] We provide detailed, field-proven protocols for sample preparation from both pure substance and biological matrices (human plasma), a complete LC-MS/MS workflow, and foundational principles behind the experimental choices. This guide is designed to enable researchers and drug development professionals to accurately quantify this molecule, supporting pharmacokinetic, metabolic, and quality control studies.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₉H₈FNO₂, Molecular Weight: 181.16 g/mol ) belongs to the isoindolinone class of compounds.[3] This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[4] As with any potential therapeutic agent or intermediate, a validated analytical method is paramount for its progression through the development pipeline. Mass spectrometry, particularly LC-MS/MS, offers unparalleled precision for identifying and quantifying target analytes in complex mixtures.[5]

The method detailed herein is built upon the principles of electrospray ionization (ESI) for its efficacy with polar, non-volatile small molecules, and tandem mass spectrometry for its definitive structural confirmation and quantitative accuracy through Multiple Reaction Monitoring (MRM).

Foundational Principles: Analyte & Instrumentation

Physicochemical Properties of this compound

The structure of the analyte dictates the analytical strategy. Key features include:

  • Isoindolinone Core: A stable lactam ring system.

  • Amide and Methoxy Groups: These polar functional groups contain lone pairs of electrons, making the molecule a prime candidate for protonation ([M+H]⁺) in a positive ion ESI source.

  • Fluorine Atom: The high electronegativity of fluorine can influence the molecule's chromatographic behavior and ionization efficiency. Fluorinated compounds often exhibit unique interactions with reversed-phase columns.[6]

Based on its molecular weight of 181.16, the expected singly protonated precursor ion in the mass spectrometer is m/z 182.17 .

The Rationale for LC-MS/MS

Liquid chromatography serves to separate the analyte from endogenous matrix components, salts, and other impurities that can interfere with ionization, a phenomenon known as ion suppression.[1][7] Tandem mass spectrometry adds a second dimension of separation. By selecting the specific mass of our parent molecule, fragmenting it, and then monitoring for a specific, unique fragment, we achieve an exceptionally low signal-to-noise ratio, enabling sensitive and specific detection.[2]

Experimental Protocol: From Sample to Signal

This section provides self-validating, step-by-step protocols. The causality behind each step is explained to ensure robust and reproducible outcomes.

Protocol 1: Preparation of Standard Solutions

Objective: To create a set of calibration standards for generating a quantitative standard curve.

Materials:

  • This compound analytical standard

  • LC-MS grade Methanol

  • LC-MS grade Water with 0.1% Formic Acid

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analytical standard.

    • Dissolve in a 10 mL volumetric flask using LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.[8]

    • Causality: Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and ESI.

  • Working Stock Solution (10 µg/mL):

    • Perform a 1:100 serial dilution of the Primary Stock Solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 Methanol:Water (v/v).

  • Calibration Curve Standards (e.g., 1 - 1000 ng/mL):

    • Perform serial dilutions from the Working Stock Solution using 50:50 Methanol:Water with 0.1% Formic Acid as the diluent.

    • Causality: The diluent should closely match the initial mobile phase conditions to ensure good peak shape upon injection.[9]

Protocol 2: Analyte Extraction from Human Plasma

Objective: To isolate the analyte from a complex biological matrix for accurate bioanalysis. The protein precipitation method is chosen for its speed, simplicity, and effectiveness for this class of molecule.[10]

Materials:

  • Blank human plasma

  • Working Stock Solution (from Protocol 1)

  • Ice-cold LC-MS grade Acetonitrile (ACN) containing an internal standard (IS)

  • Microcentrifuge tubes and a refrigerated centrifuge

Procedure:

  • Spiking:

    • Pipette 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with a small volume (e.g., 10 µL) of a calibration standard to achieve the desired concentration. Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of ice-cold ACN (containing IS) to the plasma sample (a 3:1 ratio of ACN:plasma).

    • Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins. Adding an internal standard at this stage corrects for variability in extraction efficiency and instrument response.[5]

  • Mixing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.

  • Sample Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

LC-MS/MS Method Parameters

The success of the analysis hinges on the optimization of both the chromatographic separation and the mass spectrometer's settings.[11]

Liquid Chromatography (LC) Conditions

Objective: To achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and early-eluting matrix components.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA standard choice for small molecule analysis, providing excellent resolving power and efficiency.[11]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ESI mode and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Gradient See Table 1 belowA gradient ensures that the analyte is eluted in a sharp band and the column is cleaned after each run.

Table 1: LC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Cold ACN + IS) Sample->Precip Cent Centrifugation Precip->Cent Supernatant Supernatant to Vial Cent->Supernatant LC LC Separation (C18 Column) Supernatant->LC Injection ESI ESI Source (+ Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Scan m/z 182.2) ESI->Q1 q2 Collision Cell (q2) (CID with N2/Ar) Q1->q2 Q3 Quadrupole 3 (Product Scan) q2->Q3 Detector Detector Q3->Detector

Figure 1: Overall experimental workflow from sample preparation to detection.

Mass Spectrometry (MS) Conditions

Objective: To optimize the ionization of the analyte and monitor specific, high-intensity fragmentation transitions for maximum sensitivity and selectivity.

ParameterRecommended SettingRationale
Instrument Triple Quadrupole (QqQ) Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[2]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules, and positive mode is selected to form the [M+H]⁺ ion.[12]
Capillary Voltage 3.5 kVOptimized to ensure stable spray and efficient ion formation.
Source Temp. 150 °CHelps in the desolvation process.
Desolvation Temp. 400 °CCritical for evaporating solvent from droplets to release gas-phase ions.[12]
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.[13]
MRM Transitions See Table 2 belowSpecific precursor-to-product ion transitions are monitored for quantification and confirmation.

Table 2: Optimized MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
This compound 182.2 154.1 15 Quantifier

| this compound | 182.2 | 126.1 | 25 | Qualifier |

Note: Collision energies are instrument-dependent and must be optimized empirically.

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) is a process where the kinetic energy of an accelerated ion is converted into internal energy upon collision with a neutral gas, causing the ion to fragment.[13][14] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. For this compound, the most probable fragmentations involve the loss of stable neutral molecules.

  • [M+H]⁺ → m/z 154.1: This corresponds to the neutral loss of carbon monoxide (CO, 28 Da) from the lactam ring, a common fragmentation pathway for such structures.

  • [M+H]⁺ → m/z 126.1: This corresponds to the subsequent loss of another CO molecule or a related rearrangement, indicating a more energetic fragmentation of the core structure.

Fragmentation Pathway Parent Precursor Ion [M+H]⁺ m/z 182.2 Frag1 Product Ion (Quantifier) m/z 154.1 Parent->Frag1 - CO (28 Da) Frag2 Product Ion (Qualifier) m/z 126.1 Parent->Frag2 - Multiple Losses

Figure 2: Predicted CID fragmentation pathway for this compound.

Data Analysis and Quality Assurance

  • Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Validation: The method's accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).

  • Selectivity: Blank matrix samples are analyzed to ensure no endogenous interferences are present at the retention time of the analyte.[10]

  • Carryover: A blank sample is injected after the highest calibration standard to ensure that the residual signal is below an acceptable threshold (e.g., <20% of the LLOQ response).[10]

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the sensitive and selective quantification of this compound. By explaining the scientific rationale behind each step—from sample preparation to instrument settings—we provide a framework that can be readily adapted and implemented in drug development and research laboratories. The protocols for standard preparation, plasma extraction, and the optimized LC-MS/MS parameters serve as a validated starting point for a wide range of applications, ensuring data of the highest quality and integrity.

References

Application Note & Protocols: In Vitro Biological Activity Assessment of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoindolinone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2] This structural motif is central to compounds that have been investigated as inhibitors of crucial enzymes like carbonic anhydrases (CAs) and histone deacetylases (HDACs), as well as agents with potent antiproliferative effects against various cancer cell lines.[1][3][4] This application note provides a comprehensive guide for researchers to conduct preliminary in vitro evaluations of 7-Fluoro-6-methoxyisoindolin-1-one , a specific derivative of this promising class. We present two robust, high-throughput screening protocols to assess its activity in two of the most prominent areas for this scaffold: carbonic anhydrase inhibition and anticancer cytotoxicity. These assays serve as a critical first step in characterizing the compound's biological profile and guiding further drug development efforts.

Part 1: Carbonic Anhydrase Inhibition Assay

Scientific Rationale & Background

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are fundamental to numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Dysregulation of specific CA isoforms, particularly human carbonic anhydrase I and II (hCA I and hCA II), is implicated in the pathophysiology of several diseases, including glaucoma, epilepsy, and certain types of cancer.[1][5] The isoindolinone scaffold has been shown to be a highly effective pharmacophore for CA inhibition, with some derivatives exhibiting potent, low nanomolar inhibitory constants (Kᵢ).[1] Therefore, a primary and logical step in characterizing this compound is to assess its inhibitory activity against key hCA isoforms.

The protocol described below utilizes the esterase activity of carbonic anhydrase. The enzyme can hydrolyze p-nitrophenyl acetate (pNPA), a chromogenic substrate, to produce p-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The presence of an inhibitor will decrease the rate of pNPA hydrolysis, providing a direct measure of the compound's inhibitory potency. This method is widely adopted for its simplicity, reliability, and suitability for a 96-well plate format.[5]

Experimental Workflow: CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_cpd Prepare serial dilutions of This compound add_inhibitor 2. Add Test Compound or Controls prep_cpd->add_inhibitor prep_ctrl Prepare positive control (Acetazolamide) prep_ctrl->add_inhibitor prep_enz Prepare hCA I / hCA II enzyme solution add_enzyme 3. Add CA Enzyme (Pre-incubate) prep_enz->add_enzyme prep_sub Prepare pNPA substrate solution start_reaction 4. Add pNPA Substrate prep_sub->start_reaction add_buffer 1. Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction read_plate 5. Measure Absorbance (400 nm) Kinetic or Endpoint start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: hCA Esterase Activity Inhibition

1. Materials & Reagents

  • Purified human Carbonic Anhydrase I and II (hCA I, hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl Acetate (pNPA, Substrate)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO (for dissolving compounds)

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipette

  • Spectrophotometric plate reader

2. Reagent Preparation

  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.

  • Inhibitor Solutions: Prepare serial dilutions (e.g., 100 µM to 0.1 nM) of the test compound and Acetazolamide in Assay Buffer. The final DMSO concentration in the well should not exceed 1% to prevent solvent interference.

  • Enzyme Solution (2X): Dilute the hCA enzyme stock in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Substrate Solution (10X): Prepare a 10 mM stock of pNPA in acetonitrile. Immediately before use, dilute this stock in Assay Buffer to the final working concentration (e.g., 3 mM).

3. Assay Procedure

  • Plate Setup: Add 80 µL of Assay Buffer to all wells of a 96-well plate.

  • Controls & Test Compound:

    • Blank Wells: Add 20 µL of Assay Buffer.

    • Enzyme Activity Control (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions.

    • Positive Control: Add 10 µL of each Acetazolamide dilution.

    • Test Compound: Add 10 µL of each this compound dilution.

  • Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to all wells except the blanks.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 100 µL of the pNPA substrate solution to all wells to bring the final volume to 200 µL.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 60 seconds for 10-15 minutes.

4. Data Analysis & Interpretation

  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V = ΔAbs/Δtime) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibitionLower value indicates higher potency
Kᵢ Inhibition constantDerived from IC₅₀; reflects binding affinity
Positive Control Acetazolamide IC₅₀ for hCA II~12 nM[5]

Part 2: Anticancer Cytotoxicity Assay (WST-1)

Scientific Rationale & Background

A significant number of isoindolinone derivatives have demonstrated potent antiproliferative or cytotoxic activity against a range of human cancer cell lines.[2][4] The mechanisms can be diverse, including but not limited to HDAC inhibition, PARP-1 inhibition, or modulation of other signaling pathways crucial for cancer cell survival and proliferation.[2][3] Therefore, evaluating the cytotoxic potential of this compound is a fundamental component of its characterization.

The WST-1 assay is a robust and sensitive colorimetric method to quantify cell viability. The assay relies on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active, viable cells.[1] The amount of formazan produced is directly proportional to the number of living cells. A reduction in color formation in treated cells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.[1]

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for the WST-1 based cell viability and cytotoxicity assay.

Detailed Protocol: WST-1 Cytotoxicity Assay

1. Materials & Reagents

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • WST-1 Reagent

  • Sterile, tissue culture-treated 96-well plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometric plate reader

2. Procedure

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare 2X serial dilutions of the test compound and Doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).

  • Treatment Incubation: Incubate the plate for an additional 48 to 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Color Development: Incubate the plate for 1-4 hours, or until the control wells have developed a sufficient color change.

  • Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm if possible).

3. Data Analysis & Interpretation

  • Background Subtraction: Subtract the absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100

  • Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration that reduces cell viability by 50%.

Cell Line Description Example IC₅₀ for Isoindolinones
A549 Human Lung CarcinomaCan range from low µM to higher concentrations[1][4]
MCF-7 Human Breast AdenocarcinomaCan range from low µM to higher concentrations[4]
HepG2 Human Liver CarcinomaReported IC₅₀ of 5.89 µM for one derivative[2]

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. Positive results in these assays—potent inhibition of a CA isoform or significant cytotoxicity against a cancer cell line—would provide a strong rationale for more advanced studies. Such follow-on experiments could include determining the mode of enzyme inhibition (e.g., competitive, non-competitive), assessing selectivity across a wider panel of CA isoforms or cancer cell lines, and investigating the specific molecular mechanism of action.

References

Application Note: A Comprehensive Cell-Based Assay Workflow for Evaluating the Efficacy of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for evaluating the cellular efficacy of the novel compound, 7-Fluoro-6-methoxyisoindolin-1-one. Isoindolinone derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potent anticancer properties.[1][2] This document outlines a structured, multi-assay approach to characterize the compound's cytotoxic and apoptotic effects, and to investigate a potential mechanism of action through histone deacetylase (HDAC) inhibition. The protocols provided are optimized for adherent cancer cell lines, such as A549 (human lung carcinoma) and HepG2 (human liver carcinoma), and are designed to yield robust and reproducible data for preclinical assessment.

Introduction: The Therapeutic Potential of Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological functions.[2][3][4] Derivatives of this core have been reported to exhibit activities such as anti-inflammatory, antioxidative, and potent antitumor effects.[1][3] Several isoindolinone-based compounds have been investigated as inhibitors of critical cellular targets, including Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), making them promising candidates for cancer therapy.[2][5]

This compound is a novel synthetic isoindolinone derivative. To ascertain its therapeutic potential, a systematic evaluation of its impact on cancer cells is imperative. This guide presents a workflow designed to first establish the compound's general cytotoxicity, then to elucidate the mode of cell death it induces, and finally, to explore its potential as an HDAC inhibitor. This tiered approach allows for a comprehensive initial characterization, providing the foundational data necessary for further drug development efforts.

Overall Experimental Workflow

The proposed workflow is a three-stage process designed to efficiently characterize the anticancer properties of this compound.

Experimental_Workflow cluster_0 Stage 1: Cytotoxicity Screening cluster_1 Stage 2: Mechanism of Cell Death cluster_2 Stage 3: Target Engagement (Hypothesis-Driven) A Cell Seeding (A549, HepG2) B Compound Treatment (Dose-Response) A->B C Resazurin Viability Assay B->C D IC50 Determination C->D E Compound Treatment (at IC50 concentrations) D->E Inform Treatment Concentration F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptosis vs. Necrosis G->H K Quantify HDAC Inhibition H->K Correlate Mechanism I Preparation of Nuclear Extracts J Fluorometric HDAC Activity Assay I->J J->K

Figure 1: A three-stage workflow for the cellular characterization of this compound.

Materials and Reagents

Cell Lines and Culture Media
  • Cell Lines: A549 (ATCC® CCL-185™) and HepG2 (ATCC® HB-8065™). These cell lines are commonly used in cancer research and have been previously used to evaluate isoindolinone derivatives.[1][6]

  • A549 Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]

  • HepG2 Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • General Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO, cell culture grade).

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Assay-Specific Reagents
  • Resazurin Viability Assay: Resazurin sodium salt (e.g., Sigma-Aldrich, R7017).

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • HDAC Activity Assay: Fluorometric HDAC Activity Assay Kit (e.g., Cayman Chemical, Item No. 10011563 or similar).

Detailed Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay quantitatively measures cell viability by assessing the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.[1][2][6][10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 or HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well, opaque-walled plate in a volume of 100 µL.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[1]

    • Add 20 µL of the resazurin solution to each well (including controls).[1]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

Data Analysis:

  • Subtract the average fluorescence of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

ParameterSetting
Cell Lines A549, HepG2
Seeding Density 5,000-10,000 cells/well
Plate Type 96-well, opaque-walled
Treatment Duration 48-72 hours
Assay Reagent Resazurin (0.15 mg/mL)
Detection Fluorescence (Ex: 560 nm, Em: 590 nm)
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Primarily necrotic cells.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the activity of HDAC enzymes in nuclear extracts. A cell-permeable substrate is deacetylated by HDACs within the cell. Upon cell lysis and addition of a developer, the deacetylated substrate is cleaved, releasing a fluorophore that can be quantified.[4][5]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm & Cellular Response Compound 7-Fluoro-6-methoxy- isoindolin-1-one HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Histone Tail (Acetylated Lysine) HDAC->Histone Histone->HDAC Deacetylation HAT HAT HAT->Histone Acetylation DNA DNA Hyperacetylated_Histone Hyperacetylated Histone Transcription Gene Transcription (e.g., p21, Bax) Hyperacetylated_Histone->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Leads to

Figure 2: Hypothetical signaling pathway of HDAC inhibition leading to apoptosis.

Step-by-Step Methodology:

  • Cell Treatment and Lysate Preparation:

    • Seed cells in a 10 cm dish and treat with this compound as described in the apoptosis protocol.

    • Harvest the cells and prepare nuclear extracts according to the HDAC assay kit manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • HDAC Reaction:

    • In a 96-well plate, add the nuclear extract (containing a standardized amount of protein), the HDAC fluorometric substrate, and assay buffer.

    • Include a positive control (e.g., HeLa nuclear extract) and a negative control with a known HDAC inhibitor (e.g., Trichostatin A).[4][5]

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development and Detection:

    • Add the developer solution provided in the kit to each well. This solution stops the HDAC reaction and generates the fluorescent signal.[15]

    • Incubate at room temperature for 10-15 minutes.[15]

    • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[16][17]

Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percentage of HDAC inhibition for each sample relative to the untreated control:

    • % Inhibition = 100 - [(Fluorescence_Sample / Fluorescence_Control) * 100]

  • Plot the % Inhibition against the compound concentration to determine the IC₅₀ for HDAC activity.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each protocol incorporates self-validating systems:

  • Internal Controls: Vehicle controls (DMSO) are essential to differentiate compound-specific effects from solvent effects. Positive controls (e.g., staurosporine for apoptosis, Trichostatin A for HDAC inhibition) validate that the assay system is responsive.

  • Orthogonal Assays: The workflow employs multiple, distinct assays. For example, a decrease in viability (Resazurin assay) should correlate with an increase in apoptosis markers (Annexin V/PI staining). This cross-validation provides a more robust and trustworthy dataset.

  • Cell Line Comparison: Using at least two different cancer cell lines (e.g., A549 and HepG2) helps to determine if the compound's effects are cell-type specific or more broadly applicable.

By adhering to these principles, researchers can generate a high-confidence dataset for the initial efficacy assessment of this compound.

References

Application Notes and Protocols for the Evaluation of Novel Isoindolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the application and evaluation of novel isoindolinone-based compounds, using the representative structure 7-Fluoro-6-methoxyisoindolin-1-one, as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The isoindolinone scaffold serves as a promising pharmacophore for developing selective and effective PARP inhibitors.[1][2] This document provides a foundational understanding of the mechanism of action and offers detailed, field-proven protocols for the in vitro and in vivo characterization of these inhibitors. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, enabling researchers to robustly assess the therapeutic potential of novel isoindolinone derivatives in oncology.

Introduction: The Rationale for Isoindolinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a cornerstone of the DNA damage response (DDR) network, playing a pivotal role in the repair of single-strand breaks (SSBs).[3] In cancer cells harboring deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[4] This has established PARP inhibitors as a transformative class of targeted therapies in oncology.[5]

The isoindolinone scaffold has emerged as a privileged structure in the design of novel PARP inhibitors.[1][2] Its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate of PARP, allows for competitive inhibition at the enzyme's catalytic site.[1] This guide will walk you through the essential steps to characterize the efficacy of a novel isoindolinone-based PARP inhibitor, exemplified by the this compound structure.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for isoindolinone-based PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity. By occupying the NAD+ binding pocket, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, thereby stalling the recruitment of DNA repair machinery to sites of SSBs.[3][4]

A critical aspect of second-generation PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping of the PARP-DNA complex is a potent cytotoxic lesion that is more deleterious than the persistence of an unrepaired SSB alone. While some novel isoindolinone inhibitors have demonstrated potent enzymatic inhibition with minimal PARP-DNA trapping, this is a key characteristic to evaluate for any new compound in this class.[6]

PARP_Inhibition cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal PARP1 Activity cluster_2 Action of Isoindolinone PARP Inhibitor ssb SSB Occurs parp1_recruitment PARP1 Recruits to SSB ssb->parp1_recruitment par_synthesis PAR Synthesis (PARylation) parp1_recruitment->par_synthesis inhibitor This compound parp1_recruitment->inhibitor Inhibitor Intercepts repair_recruitment Recruitment of Repair Proteins (XRCC1, etc.) par_synthesis->repair_recruitment ssb_repair SSB Repair repair_recruitment->ssb_repair parp1_release PARP1 Releases from DNA ssb_repair->parp1_release parp1_binding Inhibitor Binds to PARP1 Catalytic Site inhibitor->parp1_binding no_par Inhibition of PAR Synthesis parp1_binding->no_par parp_trapping PARP1 Trapping on DNA parp1_binding->parp_trapping replication_fork_collapse Replication Fork Collapse parp_trapping->replication_fork_collapse dsb_formation Double-Strand Break (DSB) Formation replication_fork_collapse->dsb_formation synthetic_lethality Synthetic Lethality in HR-Deficient Cells dsb_formation->synthetic_lethality

Caption: Mechanism of PARP1 inhibition by an isoindolinone-based compound.

Experimental Protocols

The following protocols provide a comprehensive framework for the preclinical evaluation of a novel isoindolinone-based PARP inhibitor.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantitatively determines the IC50 value of the test compound against the PARP1 enzyme.[7][8]

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate. The biotinylated histones are detected with streptavidin-HRP, and the resulting chemiluminescent signal is inversely proportional to the PARP1 inhibitory activity of the compound.[7]

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test Compound (e.g., this compound)

  • Positive Control (e.g., Olaparib)

  • DMSO

  • PBST (PBS with 0.05% Tween-20)

  • Microplate reader with chemiluminescence detection

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Prepare a 1x PARP Assay Buffer by diluting the 10x stock with sterile water.

    • Prepare serial dilutions of the test compound and positive control in 1x PARP Assay Buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Procedure:

    • Add 50 µL of 1x PARP Assay Buffer to all wells.

    • Add 2.5 µL of the serially diluted test compound, positive control, or DMSO (for no-inhibitor and blank controls) to the appropriate wells.

    • Prepare a Master Mix containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" wells. Add 12.5 µL of 1x PARP Assay Buffer to the "Blank" wells.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately measure the chemiluminescence using a microplate reader.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Test Compound e.g., this compound
Positive Control e.g., Olaparib
Cell-Based DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[1][6][9]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed chromatin, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control (DMSO).

  • Slide Preparation:

    • Combine a cell suspension of approximately 1x10^5 cells/mL with low melting point agarose.

    • Pipette this mixture onto a CometSlide™ and allow it to solidify.[6]

  • Lysis:

    • Immerse the slides in a chilled lysis solution for 60 minutes at 4°C.[6]

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline solution (pH > 13) for 30-60 minutes at room temperature to unwind the DNA.[1][9]

    • Perform electrophoresis under alkaline conditions.

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[2]

Principle: Following the formation of DSBs, H2AX is rapidly phosphorylated at serine 139. This can be detected using a specific primary antibody against γ-H2AX and a fluorescently labeled secondary antibody, resulting in the formation of distinct nuclear foci that can be quantified.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat with the test compound as described for the Comet assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence or confocal microscope.

Data Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji. An increase in the number of foci indicates an increase in DSBs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies enzymatic_assay PARP1 Enzymatic Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) enzymatic_assay->cell_viability Select potent compounds comet_assay Comet Assay (DNA Strand Breaks) cell_viability->comet_assay Confirm mechanism xenograft_model Establish Xenograft Model (e.g., BRCA-deficient cells) cell_viability->xenograft_model Promising candidates yh2ax_staining γ-H2AX Staining (Double-Strand Breaks) comet_assay->yh2ax_staining treatment Treat with Test Compound xenograft_model->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis treatment->pk_pd

Caption: A typical workflow for the evaluation of a novel PARP inhibitor.

In Vivo Efficacy in Xenograft Models

Animal models are crucial for evaluating the anti-tumor activity of PARP inhibitors in a physiological context.

Principle: Human cancer cells, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy.

Protocol:

  • Cell Line Selection: Choose a relevant human cancer cell line, such as a BRCA1-mutant breast cancer line (e.g., MDA-MB-436) or a BRCA2-mutant ovarian cancer line.

  • Xenograft Implantation:

    • Subcutaneously inject a suspension of the selected cancer cells into the flank of immunodeficient mice (e.g., SCID or nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage) at various doses. Include a vehicle control group.

    • Treat the mice for a specified period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels or γ-H2AX).

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to control animals.
Pharmacodynamics (PD) Analysis of the drug's effect on the body, such as target engagement in the tumor tissue.

Trustworthiness and Self-Validation

Each protocol described is designed as a self-validating system. The inclusion of positive and negative controls is critical. For instance, in the enzymatic assay, a known PARP inhibitor like Olaparib serves as a benchmark for potency. In cellular assays, a DNA-damaging agent like H2O2 validates the assay's ability to detect DNA damage. In vivo studies must include a vehicle control group to accurately assess the compound's anti-tumor activity.

Conclusion

The isoindolinone scaffold represents a promising avenue for the discovery of novel PARP inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new chemical entities like this compound. By systematically assessing enzymatic activity, cellular effects on DNA damage, and in vivo efficacy, researchers can confidently advance the most promising candidates toward clinical development.

References

A Multidisciplinary Research Model for the Characterization of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] 7-Fluoro-6-methoxyisoindolin-1-one is a novel, understudied derivative whose potential has yet to be explored. The introduction of a fluorine atom and a methoxy group—common modifications in drug design to enhance metabolic stability, binding affinity, and cell permeability—suggests this compound warrants a thorough investigation.[4] This guide presents a comprehensive, multi-tiered research model designed for the systematic evaluation of this compound, from initial computational screening to foundational in vitro and in vivo characterization. The protocols herein are designed to be self-validating, providing researchers with a robust framework to uncover the compound's therapeutic potential and mechanism of action.

Section 1: Foundational Compound Characterization

Rationale: Before any biological assessment, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step ensures that any observed biological effects are directly attributable to this compound and not to impurities or degradation products. This section outlines the essential analytical protocols.

Protocol 1.1: Synthesis and Structural Verification

Principle: While numerous methods exist for synthesizing the isoindolinone core[2][5], a common and effective approach involves the cyclization of a suitably substituted benzamide precursor. This protocol provides a generalized pathway. The final product's identity must be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize an appropriate ortho-substituted benzamide precursor. This can often be achieved through functional group manipulation of commercially available starting materials like fluorinated and methoxylated benzoic acids.[6]

  • Cyclization: Subject the benzamide precursor to intramolecular cyclization. This is frequently accomplished using a base-catalyzed or transition-metal-catalyzed reaction, which are well-documented for forming the isoindolinone ring system.[2]

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

  • Structural Verification (Mass Spectrometry):

    • Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition. The expected mass for C9H8FNO2 should be verified.

  • Structural Verification (NMR):

    • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The resulting spectra should be consistent with the proposed structure of this compound, showing the correct number of signals, splitting patterns, and integrations.

  • Purity Assessment (HPLC):

    • Develop an HPLC method using a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

    • Inject a 1 mg/mL solution of the compound and monitor the elution profile using a UV detector (e.g., at 254 nm).

    • The purity should be ≥95% for use in subsequent biological assays.

Section 2: In Silico Screening and Hypothesis Generation

Rationale: Computational methods serve as a cost-effective and rapid first pass to generate hypotheses about a novel compound's potential biological targets.[7][8] Given that isoindolinone derivatives are known to inhibit various enzymes like kinases (CDK7, PI3Kγ), histone deacetylases (HDACs), and carbonic anhydrases[5][9][10][11], molecular docking can predict the binding affinity of this compound to these protein families.

Workflow for In Silico Target Identification

cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase L Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization D Molecular Docking Simulation (e.g., AutoDock Vina, Schrödinger Suite) L->D P Protein Target Selection (e.g., CDK7, PI3Kγ, HDAC1, CA-II) - Download PDB Structures - Prepare for Docking P->D A Analyze Docking Results - Binding Affinity (kcal/mol) - Pose Visualization D->A H Hypothesis Generation - Prioritize Protein Targets - Identify Key Interactions A->H

Caption: In Silico screening workflow for target hypothesis generation.

Protocol 2.1: Molecular Docking Against Known Isoindolinone Targets

Principle: This protocol uses molecular docking to predict the binding mode and affinity of the title compound to the active sites of proteins previously identified as targets for other isoindolinone derivatives.[10][11] A strong predicted binding affinity suggests a higher probability of interaction, guiding subsequent in vitro experiments.

Step-by-Step Methodology:

  • Ligand Preparation: Generate a 3D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a suitable 3D format (e.g., .mol2 or .pdbqt). Perform energy minimization using a force field like MMFF94.

  • Protein Preparation:

    • Download the crystal structures of selected targets from the Protein Data Bank (PDB). Examples include: CDK7, PI3Kγ, HDAC1, and Carbonic Anhydrase II.

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like UCSF Chimera or Maestro.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure.

    • Perform the docking simulation using software such as AutoDock Vina. Include a known inhibitor for each target as a positive control to validate the docking protocol.

  • Analysis and Interpretation:

    • Analyze the output to determine the predicted binding energy (in kcal/mol). Lower, more negative values indicate a higher predicted affinity.

    • Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the active site.

    • Rank the potential targets based on these results to prioritize for in vitro validation.

Section 3: In Vitro Biological Evaluation

Rationale: This section provides a tiered approach to empirically test the hypotheses generated from in silico modeling and to screen for broader biological activity. The initial tier focuses on general cytotoxicity against relevant cancer cell lines, a common activity for this scaffold.[3][5][12] Based on these results, a second tier of experiments is proposed to elucidate the specific mechanism of action.

Protocol 3.1: Tier 1 - Cytotoxicity Screening in Cancer Cell Lines

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. A panel of cell lines is used to identify potential cancer types that are particularly sensitive to the compound.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Replace the media in the cell plates with the media containing the compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells. Use a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability.

    • Plot cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[14]

Decision-Making Workflow for Mechanism of Action (MoA) Studies

cluster_moa Tier 2: MoA Elucidation cluster_target Tier 2: Target Validation T1 Tier 1 Result: Significant Cytotoxicity Observed (IC50 < 20 µM) CC Cell Cycle Analysis (Flow Cytometry) T1->CC AP Apoptosis Assay (Annexin V/PI Staining) T1->AP EI Enzyme Inhibition Assay (for top in silico hits) T1->EI WB Western Blot Analysis (e.g., for PARP cleavage, Caspase-3 activation) AP->WB IC50 IC50 Determination for Validated Target EI->IC50 cluster_preclinical Preclinical Discovery & Development IS In Silico Screening IVT In Vitro Testing IS->IVT Hypothesis ADM In Vitro ADME IVT->ADM Active Hit IVV In Vivo Studies ADM->IVV Drug-like Hit LEAD Lead Candidate IVV->LEAD Proof of Concept

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 7-Fluoro-6-methoxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting strategies and in-depth FAQs to enhance your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is structured to address specific problems you may encounter during the synthesis. We will diagnose potential causes and provide actionable solutions to get your reaction back on track.

Scenario 1: Low or No Product Conversion

Question: My reaction has stalled. After several hours, TLC and LC-MS analysis shows predominantly unreacted starting material (e.g., 2-formyl-4-fluoro-5-methoxybenzoic acid). What are the primary causes and how can I resolve this?

Answer: Failure to initiate the reaction typically points to issues with one of three key areas: reagents, catalyst, or reaction conditions.

  • Reagent & Solvent Integrity:

    • Causality: The initial step, forming the Schiff base (imine), is a condensation reaction that releases water. The subsequent reduction is highly sensitive to impurities.

    • Solution: Ensure all reagents are fresh and anhydrous. The amine source (e.g., ammonium acetate, ammonia solution) can degrade; use a freshly opened bottle or a recently standardized solution. Solvents must be of high purity and appropriately dried, as water can inhibit the reducing agent and reverse imine formation.

  • Catalyst Activity (for Catalytic Reductions):

    • Causality: Catalysts like Palladium on Carbon (Pd/C) or Platinum nanowires can be poisoned by sulfur, halides, or other functional groups, rendering them inactive.[1] The activity of hydride reducing agents (e.g., NaBH₄, NaBH₃CN) degrades upon exposure to moisture or air.

    • Solution:

      • For Heterogeneous Catalysts (e.g., Pd/C): Use a fresh batch of catalyst. Ensure the reaction is properly de-gassed and maintained under an inert atmosphere (N₂ or Ar).

      • For Hydride Reagents: Add the reducing agent in portions to maintain its concentration and manage the exotherm. Always use a freshly opened container of the reagent.

  • Sub-Optimal Reaction Conditions:

    • Causality: The reaction may have a higher activation energy than anticipated. The electronic effects of the electron-withdrawing fluorine and electron-donating methoxy group can influence the reactivity of the aromatic ring and its substituents.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC/LC-MS at each new temperature. In some isoindolinone syntheses, unconventional energy sources like ultrasonic irradiation have been shown to dramatically improve reaction rates and yields by enhancing mass transfer and activating reacting species.[2]

Troubleshooting Flowchart for Low Conversion

G Workflow: Diagnosing Low Conversion Start Low or No Conversion Observed CheckReagents Verify Reagent & Solvent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckCatalyst Assess Catalyst Activity (Poisoned? Degraded?) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Temp? Atmosphere?) Start->CheckConditions SolutionReagents Use Fresh, Anhydrous Reagents & Solvents CheckReagents->SolutionReagents Issue Found SolutionCatalyst Use Fresh Catalyst / Add in Portions CheckCatalyst->SolutionCatalyst Issue Found SolutionConditions Increase Temperature Incrementally Consider Sonication CheckConditions->SolutionConditions Issue Found G Mechanism: Reductive Amidation & Cyclization A 1. Starting Material (Formylbenzoic Acid) B 2. Imine Intermediate (via Condensation with NH₃) A->B + NH₃ - H₂O C 3. Amino Acid Intermediate (via Imine Reduction) B->C + [H⁻] (e.g., NaBH₄) D 4. Final Product (Lactam Formation via Cyclization) C->D Spontaneous Intramolecular Amidation - H₂O

References

Technical Support Center: Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-6-methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important isoindolinone derivative. Isoindolinone scaffolds are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy begins with a substituted benzonitrile, such as 2-fluoro-3-methoxy-6-methylbenzonitrile. The synthesis typically proceeds via two key steps:

  • Free-Radical Bromination: The methyl group is selectively brominated, usually with N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN), to form the 2-(bromomethyl)benzonitrile intermediate.[3]

  • Hydrolysis and Intramolecular Cyclization: The nitrile group of the brominated intermediate is carefully hydrolyzed to an amide, which then undergoes an intramolecular nucleophilic substitution to form the lactam ring of the isoindolinone. This step is often the most critical for achieving high yields and purity.

Q2: Why is the nitrile hydrolysis step so critical, and what determines the product?

The hydrolysis of a nitrile is a two-stage process, first producing an amide and then a carboxylic acid (as its ammonium salt).[4] The reaction is highly dependent on pH and temperature.[5] Harsh conditions, such as prolonged heating with strong acid or base, will drive the reaction to completion, yielding the carboxylic acid.[4][6] Since the isoindolinone ring is formed by the cyclization of the amide, stopping the hydrolysis at the amide stage is crucial. Over-hydrolysis to the carboxylic acid is a primary cause of low yields.

Q3: What are the best analytical techniques to monitor the reaction progress?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for quickly visualizing the consumption of starting materials and the formation of the product and major byproducts.[7] Staining with potassium permanganate can be effective for visualizing compounds without a strong UV chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the molecular weights of intermediates and byproducts in the reaction mixture, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the final product and key intermediates. The appearance and disappearance of the benzylic CH₂Br signal (~4.5 ppm) and the amide NH₂ protons are key indicators.

Q4: What are the primary safety concerns when performing this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide-containing compounds (Nitriles): While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they should be handled with care. Avoid inhalation and skin contact.

  • Benzyl Bromides: The brominated intermediate is a lachrymator and a potential alkylating agent. Handle with extreme caution in a fume hood.

  • Acids and Bases: Strong acids (e.g., H₂SO₄) and bases used in hydrolysis and workup steps are corrosive and require careful handling.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Final Product

This is the most common issue, often stemming from one of several potential pitfalls in the reaction sequence.

G cluster_causes Identify Dominant Species in Mixture cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm Starting Material (SM) is the main spot check_tlc->sm int Brominated Intermediate is the main spot check_tlc->int acid Carboxylic Acid byproduct (M+18 of SM) is present check_tlc->acid other Complex mixture/ Polymerization check_tlc->other sol_sm Troubleshoot Bromination Step sm->sol_sm sol_int Troubleshoot Cyclization/ Hydrolysis Step int->sol_int sol_acid Optimize Nitrile Hydrolysis Conditions acid->sol_acid sol_other Adjust Cyclization Concentration other->sol_other

Caption: Troubleshooting workflow for low yield diagnosis.

Probable Cause Diagnostic Evidence Detailed Solution & Scientific Rationale
1a. Incomplete Bromination TLC/LC-MS shows a significant amount of the starting methyl-benzonitrile remaining after the bromination step.Solution: Increase the equivalents of NBS (try 1.1-1.2 eq.), add the radical initiator (AIBN) in portions, or increase the reaction temperature. Rationale: Free-radical bromination requires initiation. Insufficient initiator or quenching of radicals can lead to incomplete reaction. Ensure the solvent (e.g., CCl₄, acetonitrile) is anhydrous, as water can react with NBS.
1b. Over-hydrolysis of Nitrile LC-MS analysis of the crude product shows a significant peak corresponding to the molecular weight of 2-(bromomethyl)-6-fluoro-3-methoxybenzoic acid.Solution: Avoid harsh hydrolysis conditions. Use a controlled method, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which can selectively hydrate the nitrile to an amide.[6] Alternatively, alkaline hydrolysis with hydrogen peroxide is another mild option.[5] Rationale: The carbon of the nitrile is electrophilic. Under strong acidic or basic conditions, water attacks twice, first forming the amide and then the carboxylate, which is often difficult to reverse. Milder, controlled conditions limit the reaction to the first stage.[8]
1c. Failure of Cyclization The brominated intermediate is consumed, but the desired product is not formed. Instead, a complex mixture or polymeric material is observed.Solution: For the cyclization step, ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) is used to neutralize the HBr formed without promoting side reactions. More importantly, consider running the cyclization under high-dilution conditions (e.g., slow addition of the intermediate to a heated solvent/base mixture). Rationale: Cyclization is an intramolecular reaction. Polymerization is an intermolecular reaction. High dilution favors the intramolecular pathway by reducing the probability of two reactive molecules encountering each other.
Problem 2: Product is Impure, Contaminated with Byproducts

Even with a reasonable yield, purification can be challenging due to closely related impurities.

G

References

Technical Support Center: Chromatography Troubleshooting for 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 7-Fluoro-6-methoxyisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable isoindolinone intermediate. Our approach is rooted in first principles of chromatography, providing not just solutions but the underlying rationale to empower you to solve a wide range of purification challenges.

The unique structure of this compound, featuring a polar lactam core, a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl, and moderately polar fluoro and methoxy substituents, presents specific hurdles in purification. This guide provides a structured, question-and-answer-based approach to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Method Development & Strategy
Q1: Should I use normal-phase or reversed-phase chromatography to purify this compound?

This is the most critical initial decision. The choice depends on your sample's solubility, the nature of impurities, and the scale of your purification.

  • Normal-Phase (NP) Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[1] Given that this compound is a polar molecule, it will interact strongly with silica gel.[2] This is often the default for synthetic chemists for flash chromatography.

    • Advantages: Excellent for separating non-polar impurities. Can use a wide range of organic solvents like Hexanes/Ethyl Acetate, which are easily removed.[3]

    • Disadvantages: The polar lactam can interact very strongly with acidic silanol groups on the silica surface, potentially leading to significant peak tailing or even irreversible adsorption.[4] The compound may also be unstable on acidic silica gel.[5]

  • Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[6]

    • Advantages: Generally provides better peak shapes for polar compounds. Highly reproducible and scalable, making it the preferred method in pharmaceutical development for purity analysis and preparative HPLC.[6][7]

    • Disadvantages: Requires aqueous mobile phases, which can be more difficult to remove post-purification. May not be as effective at removing very non-polar, "greasy" impurities.

Recommendation: For initial crude purification at the bench scale, start with normal-phase flash chromatography , but be prepared to modify the conditions or switch to reversed-phase if you encounter issues. For high-purity final isolation or analysis, reversed-phase HPLC is typically superior .[6]

start Start: Purify Crude This compound solubility Is the crude material soluble in common NP solvents (DCM, EtOAc)? start->solubility impurities Are impurities significantly less polar than the product? solubility->impurities Yes rp_solubility Is the compound soluble in water/ACN or water/MeOH? solubility->rp_solubility No np_flash Use Normal-Phase Flash Chromatography impurities->np_flash Yes rp_prep Use Reversed-Phase Prep HPLC impurities->rp_prep No rp_solubility->rp_prep Yes re_eval Re-evaluate solubility. Consider co-solvents or switching phase. rp_solubility->re_eval No start Symptom: Peak Tailing in NP cause Primary Cause: Analyte interaction with acidic silanol groups start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 Fastest Approach solution2 Solution 2: Deactivate Silica Gel cause->solution2 If Degradation Suspected solution3 Solution 3: Change Stationary Phase cause->solution3 If Other Methods Fail mod1 Add 0.5-2% Triethylamine or Ammonium Hydroxide solution1->mod1 mod2 Add 0.5-1% Acetic Acid (less common for lactams) solution1->mod2 deact Flush column with base-containing solvent before loading sample solution2->deact phase1 Switch to Neutral or Basic Alumina solution3->phase1 phase2 Use Diol or Amino Bonded Silica solution3->phase2

References

Technical Support Center: Stability of 7-Fluoro-6-methoxyisoindolin-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for 7-Fluoro-6-methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the manufacturer-recommended storage conditions for this compound solutions?

A1: Proper storage is the first line of defense against degradation. Based on supplier data, the following conditions are recommended for stock solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[1]

For optimal stability, it is highly recommended to store solutions under an inert atmosphere, such as nitrogen, to prevent oxidation.[1] Aliquoting stock solutions into single-use volumes is also a critical best practice to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What are the primary chemical liabilities of this compound that I should be aware of?

A2: The structure of this compound contains a core isoindolinone moiety, which presents specific stability challenges. The primary liability is the lactam (a cyclic amide) ring.[2] This functional group is susceptible to cleavage under certain conditions. Key factors that can influence its stability include:

  • pH: The lactam bond is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[3]

  • Temperature: Higher temperatures will increase the rate of chemical degradation, particularly hydrolysis.

  • Light: The aromatic system, particularly with its electron-donating methoxy substituent, may be susceptible to photodegradation. It is advisable to protect solutions from direct sunlight and strong laboratory light sources.[1]

  • Strong Oxidants/Reductants: While less common in typical biological assays, the presence of strong oxidizing or reducing agents can compromise the molecule's integrity.

Q3: Which solvents are recommended for preparing a primary stock solution?

A3: For initial solubilization, high-purity, anhydrous-grade solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These aprotic polar solvents are generally suitable for long-term storage at -80°C. For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Q4: How stable is the compound in aqueous physiological buffers (e.g., PBS, pH 7.4)?

A4: This is a critical question for any in vitro or cell-based assay. While specific data for this compound is not published, isoindolinone structures can exhibit limited stability in aqueous media due to potential hydrolysis of the lactam ring. Stability at physiological pH (7.4) and temperature (37°C) must be experimentally verified for your specific assay conditions and duration. The troubleshooting guides below provide a framework for this validation.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, hypothesis-driven guides to diagnose and resolve specific stability-related problems.

Guide 1: Investigating Loss of Potency in Aqueous Assays

Issue: You observe a time-dependent decrease in the compound's expected activity or a lower-than-expected concentration when analyzed post-experiment.

Primary Hypothesis: The compound is degrading in your aqueous assay buffer, most likely via hydrolysis of the isoindolinone core.

Visualizing the Primary Degradation Pathway

The most probable non-metabolic degradation route in aqueous buffer is the hydrolysis of the lactam bond, which would result in the ring-opening of the isoindolinone structure.

Caption: Predicted hydrolytic degradation of the lactam ring.

This experiment aims to determine if the degradation rate is dependent on the pH of your buffer.

Methodology:

  • Prepare Buffers: Prepare a set of identical buffers adjusted to different pH values (e.g., pH 5.0, pH 7.4, and pH 9.0).

  • Spike Compound: Dilute your DMSO stock of this compound into each buffer to your final working concentration. Ensure the final DMSO percentage is low (<0.5%) and consistent across all samples.

  • Incubate: Aliquot samples for different time points (e.g., T=0, 2, 4, 8, 24 hours). Incubate them at your standard experimental temperature (e.g., 37°C).

  • Quench and Store: At each time point, immediately quench the reaction by adding an equal volume of cold Acetonitrile (ACN) or another suitable organic solvent. This precipitates proteins and halts further degradation. Store these samples at -80°C until analysis.

  • Analyze: Use LC-MS or HPLC-UV to quantify the remaining parent compound. Plot the percentage of the remaining compound against time for each pH condition.

Interpreting the Results:

  • Rapid loss at pH 9.0: Suggests base-catalyzed hydrolysis.

  • Rapid loss at pH 5.0: Suggests acid-catalyzed hydrolysis.

  • Relatively stable at pH 7.4: Indicates the compound may be suitable for experiments of a certain duration at physiological pH.

Guide 2: Addressing Inconsistent Results and Batch-to-Batch Variability

Issue: You observe significant variability in your results for experiments conducted on different days or with different batches of prepared solutions.

Primary Hypothesis: The compound is degrading due to inconsistent handling, specifically exposure to light (photodegradation) or issues with stock solution integrity (e.g., freeze-thaw cycles).

Visualizing the Troubleshooting Workflow

A systematic approach is required to pinpoint the source of variability.

TroubleshootingWorkflow Start Inconsistent Results Observed Hypothesis Hypothesize Cause: 1. Photodegradation? 2. Stock Integrity Loss? Start->Hypothesis TestPhoto Run Parallel Experiments: - Light Exposed vs. Dark (Amber Vials) Hypothesis->TestPhoto TestStock Analyze Stock Solution: - Freshly Prepared vs. Aged Stock Hypothesis->TestStock Analyze Analyze all samples by LC-MS TestPhoto->Analyze TestStock->Analyze ComparePhoto Compare Light vs. Dark Results Analyze->ComparePhoto CompareStock Compare Fresh vs. Aged Stock Results Analyze->CompareStock ConclusionPhoto Conclusion: Photodegradation is Occurring ComparePhoto->ConclusionPhoto Significant Difference Action Implement Corrective Actions: - Use amber vials, work in low light. - Aliquot stocks, limit freeze-thaw. ComparePhoto->Action No Difference ConclusionStock Conclusion: Stock Solution is Degrading CompareStock->ConclusionStock Significant Difference CompareStock->Action No Difference ConclusionPhoto->Action ConclusionStock->Action

Caption: Workflow for diagnosing sources of experimental inconsistency.

This protocol helps determine if light exposure during your experimental setup is causing degradation.

Methodology:

  • Prepare Samples in Duplicate: Prepare two identical sets of your experiment.

  • Control Light Exposure:

    • Set A (Protected): Prepare and incubate these samples in amber glass vials or tubes wrapped completely in aluminum foil. Conduct manipulations under minimal light.

    • Set B (Exposed): Prepare and incubate these samples in standard clear vials, exposed to typical laboratory ambient light conditions.

  • Incubate and Analyze: Run the experiment for its typical duration. At the end, quench and analyze samples from both sets via LC-MS or HPLC-UV.

Interpreting the Results:

  • A significantly lower concentration of the parent compound in Set B compared to Set A is a strong indicator of photodegradation. If this is observed, all future work should be conducted with rigorous light protection.

Summary of Stability Factors and Recommendations

FactorRisk LevelMitigation Strategy
pH HighExperimentally verify stability in your specific buffer. Adjust pH or limit incubation time if degradation is observed.
Temperature MediumAvoid prolonged incubation at elevated temperatures (e.g., 37°C) without prior stability validation. Store stocks at -80°C.
Light MediumAlways use amber vials for solutions. Minimize exposure of samples to direct light during experiments.[1]
Freeze/Thaw HighPrepare single-use aliquots of your primary stock solution to avoid repeated temperature cycles.
Solvent LowUse high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. Ensure solvent is compatible with the assay.

By understanding the inherent chemical properties of this compound and employing these systematic troubleshooting guides, you can ensure the reliability of your data and the overall success of your research.

References

Technical Support Center: Investigating the Stability and Degradation of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinical drugs.[1][2] Its general stability makes it an attractive starting point for drug discovery programs.[3] However, like any complex organic molecule, specific derivatives such as 7-Fluoro-6-methoxyisoindolin-1-one can be susceptible to degradation under various experimental and storage conditions. Understanding these potential degradation pathways is critical for ensuring data integrity, developing stable formulations, and identifying impurities.[4][5]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions, offers troubleshooting advice for common stability-related issues, and presents detailed protocols for conducting forced degradation studies to proactively identify potential liabilities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on the core isoindolinone structure and its substituents, the three most anticipated degradation pathways are:

  • Hydrolysis: The lactam (cyclic amide) bond in the isoindolinone ring is susceptible to cleavage under strong acidic or basic conditions. This would result in a ring-opening event to form a substituted 2-(aminomethyl)benzoic acid derivative.

  • Oxidation: The molecule may undergo oxidation, particularly at the electron-rich aromatic ring or the benzylic position adjacent to the nitrogen atom.[6][7] This can lead to the formation of hydroxylated species or, in more advanced stages, further degradation products.

  • Photodegradation: Exposure to high-intensity light, especially UV radiation, can induce photochemical reactions. For halogenated aromatic compounds, this can sometimes lead to dehalogenation or the formation of radical-mediated byproducts.[8][9]

Q2: How stable is the isoindolinone core expected to be under typical laboratory conditions?

The isoindolinone ring itself is generally considered a robust chemical moiety.[3] Under neutral pH, ambient temperature, and protection from direct light, this compound is expected to be stable in common organic solvents (e.g., DMSO, acetonitrile, methanol) for reasonable experimental timeframes. However, long-term storage of solutions should be evaluated, preferably at low temperatures (e.g., -20°C or -80°C).

Q3: What specific experimental factors are most likely to trigger degradation?

Be vigilant about the following conditions, which are known to stress pharmaceutical molecules:[5][10]

  • pH Extremes: Highly acidic (pH < 2) or highly basic (pH > 10) aqueous environments, especially when combined with heat.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), or exposure to air and light over extended periods, can initiate oxidative degradation.[7]

  • High Temperatures: Thermal stress can accelerate underlying degradation processes like hydrolysis and oxidation.

  • UV/Visible Light: Direct exposure to sunlight or high-intensity laboratory lighting can provide the energy for photolytic degradation.[11]

Q4: How can I quickly check for degradation in my sample?

The most straightforward method is to use a chromatographic technique like HPLC or UPLC-MS. Compare a freshly prepared sample to an aged or stressed sample. The appearance of new peaks, a decrease in the main peak's area, or a failure to achieve mass balance are all strong indicators of degradation.[12] Thin Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment.[13]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation that may point to compound instability.

Issue 1: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a known pure sample.

  • Potential Cause 1: Hydrolytic Degradation.

    • Why it happens: If your mobile phase, sample diluent, or formulation buffer is strongly acidic or basic, it can catalyze the hydrolysis of the lactam ring over time, even at room temperature.

    • Troubleshooting Steps:

      • Analyze the sample immediately after preparation to establish a baseline t=0 chromatogram.

      • Re-analyze the same sample after several hours on the autosampler. A growing impurity peak suggests time-dependent degradation in the analytical medium.

      • If degradation is observed, adjust the pH of your diluent and mobile phases to be closer to neutral (pH 4-7), if compatible with your method.

      • Use a cooled autosampler (e.g., 4°C) to slow down degradation during long analytical runs.

  • Potential Cause 2: Oxidative Degradation.

    • Why it happens: Solvents can contain dissolved oxygen or peroxide impurities, which can oxidize the molecule. This is particularly relevant for long-term storage of stock solutions.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions for each experiment.

      • Consider sparging solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

      • Store stock solutions under an inert atmosphere (e.g., argon) in amber vials at low temperatures.

Issue 2: The measured concentration of my compound is consistently decreasing over the course of an experiment.

  • Potential Cause: Photodegradation.

    • Why it happens: Standard laboratory fluorescent lighting and sunlight contain UV radiation that can break chemical bonds. If your experimental setup involves transparent containers (e.g., clear plates, vials), the compound may be degrading upon exposure.

    • Troubleshooting Steps:

      • Repeat a small-scale version of the experiment using amber or foil-wrapped vials/plates to protect the sample from light.

      • Compare the final concentration from the light-protected sample to the original. If the concentration is now stable, photodegradation is the likely culprit.

      • Work in a dimly lit area or use yellow lighting (which filters UV) when handling the compound for extended periods.

Section 3: Experimental Protocols

For definitive insights into the stability of this compound, a forced degradation study is the industry-standard approach.[4][5]

Protocol 3.1: Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish degradation pathways.

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC-grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/DAD and Mass Spectrometry (MS) detectors

  • pH meter, calibrated

  • Heat block or oven

  • Photostability chamber (or a UV lamp setup)

Procedure:

  • Prepare a Stock Solution: Create a 1.0 mg/mL stock solution of the compound in ACN.

  • Set up Stress Conditions: For each condition below, combine the reagents in a suitable vial (e.g., 2 mL amber HPLC vial). Include a control sample (stock solution diluted in ACN/water with no stressor) kept at 4°C.

    • Acid Hydrolysis: 0.5 mL stock + 4.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.5 mL stock + 4.5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 0.5 mL stock + 4.5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Place an uncapped vial containing 1.0 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines. Expose a parallel sample wrapped in foil as a dark control.

  • Sample Quenching and Analysis:

    • Before analysis, allow all samples to return to room temperature.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~20 µg/mL using your mobile phase or ACN/water.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 3.2). Aim for 5-20% degradation of the parent compound for optimal results. If degradation is too extensive or absent, adjust the stress duration or temperature accordingly.

Protocol 3.2: Stability-Indicating HPLC-MS Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.

  • Column Selection: Start with a versatile C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a broad gradient to elute all components. Example:

    • Start at 5% B, hold for 1 min.

    • Ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate.

  • Method Optimization:

    • Inject a pooled mixture of all stressed samples.

    • Optimize the gradient slope to achieve baseline separation between the parent peak and all degradant peaks.

    • Confirm peak purity for the parent compound in all samples using a DAD detector and MS data. A pure peak should have a consistent mass spectrum across its entire width.

Section 4: Data Interpretation & Pathway Elucidation

The data from your forced degradation studies can be used to propose the structures of the degradation products.

Table 1: Potential Degradation Products and Their Mass Signatures
Degradation PathwayProposed TransformationPotential Product StructureExpected Mass Change (from Parent)
Hydrolysis Lactam ring opening2-(aminomethyl)-4-fluoro-5-methoxybenzoic acid+18.01 Da (Addition of H₂O)
Oxidation Aromatic hydroxylation7-Fluoro-6-methoxy-x-hydroxyisoindolin-1-one+15.99 Da (Addition of O)
Oxidation N-dealkylation (if N-substituted)N-H isoindolinoneDependent on substituent
Metabolic-type O-Demethylation7-Fluoro-6-hydroxyisoindolin-1-one-14.02 Da (Loss of CH₂)
Photolysis Dehalogenation6-methoxyisoindolin-1-one-18.00 Da (Replacement of F with H)

Section 5: Visualization of Pathways & Workflows

Diagrams help clarify complex processes. Below are graphical representations of the likely degradation pathways and the experimental workflow for investigating them.

G cluster_main Degradation Pathways Parent 7-Fluoro-6-methoxy- isoindolin-1-one Hydrolysis Ring-Opened Product (2-(aminomethyl)-4-fluoro- 5-methoxybenzoic acid) Parent->Hydrolysis  Acid/Base (H₂O) Oxidation Oxidized Product (e.g., Hydroxylated species) Parent->Oxidation  Oxidant ([O]) Demethylation Demethylated Product (6-hydroxy species) Parent->Demethylation Metabolic/Thermal

Caption: Proposed primary degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stressors (Heat, Light, Reagents) B->C D Quench / Neutralize Samples C->D E Analyze via Stability-Indicating HPLC-UV/MS Method D->E F Characterize Degradants & Determine Pathways E->F

Caption: Standard experimental workflow for a forced degradation study.

References

Technical Support Center: 7-Fluoro-6-methoxyisoindolin-1-one (FM-ISO-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Fluoro-6-methoxyisoindolin-1-one, hereafter referred to as FM-ISO-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing FM-ISO-1 in your experiments. Our goal is to help you achieve robust, on-target results by proactively addressing and minimizing potential off-target effects.

FM-ISO-1 is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STKX) , a critical enzyme in the pro-survival "Signal Pathway Alpha." While highly selective, like all small molecule inhibitors, off-target interactions can occur, potentially leading to confounding results.[1][2] This guide provides a framework for identifying, understanding, and mitigating these effects.

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FAQs: Troubleshooting Common Issues

This section addresses specific questions and issues that may arise during your experiments with FM-ISO-1.

Question 1: I'm observing unexpected cytotoxicity or a phenotype inconsistent with STKX inhibition. What could be the cause?

This is a common issue when a small molecule's off-target activities become phenotypically apparent.[2][3] The two primary causes are:

  • Direct Off-Target Inhibition: FM-ISO-1 may be inhibiting one or more other kinases or proteins that are crucial for cell health or the specific phenotype you are measuring. Even weak inhibition of a critical anti-target can lead to significant cellular consequences.[1]

  • Indirect Pathway Activation: Inhibition of STKX can cause unforeseen feedback loops or crosstalk, leading to the paradoxical activation of other signaling pathways.[2] This is a consequence of the intricate nature of cellular signaling networks and not a direct off-target binding event.[4]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that FM-ISO-1 is engaging STKX in your cellular model at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. See --INVALID-LINK-- for a detailed methodology.[5][6][7]

  • Titrate Your Dose: Determine the minimal concentration of FM-ISO-1 required to inhibit STKX and produce the desired on-target phenotype. High concentrations increase the likelihood of engaging lower-affinity off-targets.[8][9]

  • Assess Kinome Selectivity: To identify potential off-targets, a broad kinase selectivity screen is essential. This will reveal other kinases that FM-ISO-1 binds to and their relative potencies. See --INVALID-LINK-- for guidance on how to approach this.[10][11][12]

Question 2: How can I definitively prove whether my observed phenotype is an on-target or off-target effect?

Distinguishing on-target from off-target effects is crucial for validating your findings.[13][14] A multi-pronged approach is the most rigorous way to establish this causal link.

The Gold Standard Approach:

  • Chemical Complementation (Orthogonal Probe): Use a structurally distinct inhibitor of STKX. If this second, unrelated compound recapitulates the phenotype observed with FM-ISO-1, it strongly suggests the effect is on-target.[8][9][14]

  • Genetic Complementation (Knockout/Rescue): This is the most definitive method.

    • Step A (Knockout): Use CRISPR-Cas9 to knock out the gene encoding STKX. The resulting phenotype should mimic the effect of FM-ISO-1 treatment.[15]

    • Step B (Rescue): In the STKX knockout cells, re-introduce a version of STKX that is engineered to be resistant to FM-ISO-1 (e.g., via a gatekeeper mutation). If the phenotype is on-target, treating these "rescue" cells with FM-ISO-1 should not produce the phenotype, as the resistant STKX will maintain the normal cellular function. See --INVALID-LINK-- for a detailed workflow.

  • Use a Negative Control: Synthesize or acquire a close structural analog of FM-ISO-1 that is inactive against STKX. This compound should not produce the phenotype. If it does, it suggests the phenotype is due to an off-target effect related to the chemical scaffold itself.[8][9]

Below is a workflow diagram to guide your decision-making process when troubleshooting unexpected results.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target vs. Off-Target Investigation cluster_2 Phase 3: Confirmation & Resolution A Unexpected Phenotype (e.g., cytotoxicity) B Perform Dose-Response Curve A->B C Is Phenotype Dose-Dependent? B->C D Verify Target Engagement (CETSA at EC50) C->D Yes F Result likely an artifact or non-specific compound toxicity. Re-evaluate experiment. C->F No E Is STKX Engaged? D->E G Hypothesis: On-Target or Direct Off-Target Effect E->G Yes H Compound not entering cells or engaging target. Troubleshoot cell model or compound stability. E->H No I CRISPR Knockout of STKX G->I J Does KO Phenocopy FM-ISO-1 Treatment? I->J K Strong Evidence for ON-TARGET Effect J->K Yes L Hypothesis: OFF-TARGET Effect J->L No O Confirm with Orthogonal STKX Inhibitor K->O M Perform Broad Kinase Selectivity Screen L->M N Identify Potent Off-Targets M->N P Validate Off-Target with Specific siRNA/shRNA N->P

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Question 3: How should I select the right concentration of FM-ISO-1 for my cell-based assays?

Using the correct concentration is arguably the most critical parameter for minimizing off-target effects.[9] The goal is to inhibit the target of interest without engaging other proteins.

Best Practices:

  • Determine Cellular EC50: First, determine the cellular potency (EC50) of FM-ISO-1 for inhibiting STKX phosphorylation. This can be done via Western blot for phospho-STKX substrates or a targeted phospho-proteomics approach.

  • Work at the Lowest Effective Concentration: Your working concentration should be as close to the EC50 as possible, typically within a range of 1-10x the EC50. Consensus guidelines suggest that cellular probe concentrations should ideally be below 1 µM to reduce the likelihood of off-target activity.[16]

  • Avoid High Concentrations: Using concentrations significantly above 10x the cellular EC50 (or exceeding 1 µM) dramatically increases the risk of engaging off-targets and producing misleading data.[8][9] Phenotypes observed only at very high concentrations should be considered suspect and are likely due to off-target effects.[8]

Question 4: Are there computational tools to predict potential off-targets of FM-ISO-1?

Yes, computational or in silico approaches can provide a cost-effective way to generate hypotheses about potential off-targets before conducting expensive wet-lab experiments.[17][18][19]

  • Methods: These tools often work by comparing the ATP-binding pocket of STKX with a database of other kinase structures.[17][18] By identifying kinases with similar binding site features, they can predict which ones might also bind to FM-ISO-1.[17] Machine learning models trained on large datasets of inhibitor-kinase interactions can also achieve high prediction accuracy.[19][20]

  • Limitations: It is critical to remember that these are predictions. Sequence homology or structural similarity does not always correlate perfectly with inhibitor binding.[17]

  • Application: Use these predictions to create a focused list of potential off-targets. You can then test these specific kinases in biochemical assays or use siRNA/shRNA to see if knocking them down phenocopies any unexpected effects of FM-ISO-1. Computational predictions should always be validated experimentally.[21]

Experimental Protocols & Workflows

Protocol 1: Kinase Selectivity Profiling

This protocol outlines how to assess the selectivity of FM-ISO-1 across a broad panel of human kinases. This is typically performed as a fee-for-service by specialized vendors.[10][11][12][22]

Objective: To identify unintended kinase targets of FM-ISO-1 and quantify its potency against them.

Methodology:

  • Select a Service Provider: Choose a reputable vendor that offers a large kinase panel (e.g., >300 kinases) and uses a robust assay format, such as radiometric assays (e.g., HotSpot) or live-cell target engagement assays (e.g., NanoBRET).[10][22][23] Cellular assays can provide more physiologically relevant data as they account for cell permeability and intracellular ATP concentrations.[22]

  • Choose a Concentration:

    • For an initial screen, a single high concentration (e.g., 1 or 10 µM) is used to identify any potential interaction.

    • For hits identified in the primary screen, a follow-up dose-response analysis (e.g., 10-point curve) is performed to determine the IC50 for each off-target.

  • Provide the Compound: Prepare and ship FM-ISO-1 according to the vendor's specifications (typically as a DMSO stock of known concentration).

  • Data Analysis: The vendor will provide a report, usually in Excel format, listing the percent inhibition for each kinase at the tested concentration or the calculated IC50 values. This data can then be used to generate a kinome map for visualization.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct binding of a compound to its target in intact cells.[5][6][7][24][25] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6]

Objective: To verify that FM-ISO-1 binds to STKX in a cellular context.

Step-by-Step Workflow:

  • Cell Treatment: Plate your cells of interest and grow to ~80% confluency. Treat the cells with either vehicle (DMSO) or a working concentration of FM-ISO-1 (e.g., 1 µM) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments). This heat challenge will denature and aggregate unstable proteins.[6]

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells via freeze-thaw cycles or by adding a lysis buffer with protease/phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble STKX remaining at each temperature point by Western blot.

  • Interpretation: In the vehicle-treated samples, the STKX band will disappear as the temperature increases. In the FM-ISO-1-treated samples, the STKX protein will be stabilized and will remain in the soluble fraction at higher temperatures. This "shift" in the melting curve is direct evidence of target engagement.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CRISPR-Cas9 Knockout and Rescue Experiment

This is a definitive but resource-intensive method to validate that a phenotype is on-target.[26][27]

Objective: To genetically prove the link between STKX inhibition and the observed phenotype.

Step-by-Step Workflow:

  • Part 1: Knockout (KO) Cell Line Generation

    • Design and validate two or more sgRNAs targeting an early exon of the STKX gene.

    • Deliver Cas9 and the sgRNAs to your cell line (e.g., via lentiviral transduction or RNP nucleofection).

    • Select single-cell clones and expand them.

    • Screen clones by Western blot to confirm the absence of STKX protein.

    • Confirm the genetic knockout by Sanger or next-generation sequencing of the target locus.

    • Test the validated KO cell line for the phenotype of interest. It should match the phenotype observed with FM-ISO-1 treatment.

  • Part 2: Rescue Cell Line Generation

    • Design a "rescue" version of the STKX cDNA. This version should be resistant to your sgRNA (by introducing silent mutations in the PAM or sgRNA seed region) and, ideally, resistant to FM-ISO-1 (by mutating a key residue in the ATP-binding pocket, known as a "gatekeeper" mutation).

    • Clone this rescue construct into a lentiviral or other expression vector.

    • Transduce the validated STKX KO cell line with the rescue construct and select for stable expression.

    • Confirm re-expression of the mutant STKX protein by Western blot.

  • Part 3: Phenotypic Analysis

    • Treat the parental (wild-type), STKX KO, and STKX Rescue cell lines with FM-ISO-1.

    • Expected Outcome: The phenotype should appear in the wild-type cells but be absent (or already present without drug) in the KO cells. Crucially, the phenotype should not appear in the Rescue cell line upon treatment, as the expressed drug-resistant STKX continues to function normally. This result provides the strongest possible evidence for an on-target effect.

Data Interpretation Guide

Interpreting Kinase Selectivity Data

After receiving data from a kinase profiling service, you will need to interpret the results to assess the selectivity of FM-ISO-1.

Key Metrics:

  • Selectivity Score (S-Score): A common metric that divides the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

  • IC50/Kd Values: For any identified off-targets, the IC50 (biochemical) or Kd (binding) value is critical. An off-target is generally considered significant if its IC50 is less than 30-fold higher than the on-target IC50.[16]

Hypothetical Data for FM-ISO-1 (at 1 µM):

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
STKX (On-Target) 99% 15 Primary Target
ZAP7092%180Potent Off-Target. >10-fold less potent than STKX.
SRC85%350Significant Off-Target.
LCK65%800Moderate Off-Target.
EGFR12%>10,000Not a significant off-target.
CDK25%>10,000Not a significant off-target.

Interpretation:

In this example, FM-ISO-1 is highly potent against its intended target, STKX. However, it also shows significant activity against the tyrosine kinases ZAP70 and SRC. If your cells express these kinases, any observed phenotype could be a composite of inhibiting STKX, ZAP70, and SRC. This knowledge is critical for correctly interpreting your results and may guide the design of follow-up experiments (e.g., using a more selective ZAP70/SRC inhibitor as a control).

References

protocol refinement for consistent results with 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Fluoro-6-methoxyisoindolin-1-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the synthesis, purification, and handling of this valuable isoindolinone building block. Our goal is to empower you with the knowledge to achieve consistent, high-quality results in your research endeavors.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group, presents unique considerations in its reactivity and handling. This guide is structured in a question-and-answer format to directly address the practical issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis & Reaction Optimization

Question 1: My reaction to synthesize this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in isoindolinone synthesis are a common challenge and can often be traced back to several key factors.[2] Given the electronic nature of your target molecule, careful control of reaction conditions is paramount.

Causality & Expert Insights: The aromatic ring of this compound is decorated with both an electron-donating group (EDG) in the methoxy substituent and an electron-withdrawing group (EWG) in the fluorine atom. The interplay of these groups can influence the reactivity of the precursors and the stability of intermediates. Generally, electron-donating groups can facilitate electrophilic aromatic substitution reactions that might be part of your synthetic route, while electron-withdrawing groups can have the opposite effect.[3]

Troubleshooting Protocol:

  • Reagent Purity is Non-Negotiable:

    • Action: Ensure all starting materials, reagents, and solvents are of the highest purity and are anhydrous. Trace amounts of water can quench organometallic reagents or bases, leading to incomplete reactions.

    • Pro-Tip: Distill solvents over an appropriate drying agent and use freshly opened reagents whenever possible. For guidance on general reaction setup, refer to established laboratory protocols.[4]

  • Atmospheric Control:

    • Action: Many synthetic routes to isoindolinones involve air- and moisture-sensitive intermediates.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Pro-Tip: Degas your solvents prior to use by bubbling an inert gas through them or by using a freeze-pump-thaw technique.

  • Temperature Management:

    • Action: Side reactions are often accelerated at higher temperatures. If you are observing decomposition or the formation of tar-like substances, consider running the reaction at a lower temperature.

    • Pro-Tip: For reactions involving highly reactive intermediates, such as those generated from organolithium reagents, maintain strict temperature control using a cryostat or a dry ice/acetone bath.

  • Order of Addition:

    • Action: The order in which you add your reagents can be critical. For example, if you are performing a metalation-cyclization sequence, the addition of the electrophile should be slow and controlled to prevent side reactions.

    • Pro-Tip: Prepare a detailed, step-by-step protocol before starting your experiment and adhere to it meticulously.

Illustrative Workflow for Troubleshooting Low Yields:

G start Low Yield Observed reagent_purity Verify Reagent & Solvent Purity start->reagent_purity inert_atmosphere Ensure Inert Atmosphere reagent_purity->inert_atmosphere If purity is confirmed temp_control Optimize Reaction Temperature inert_atmosphere->temp_control If atmosphere is inert addition_order Review Order of Addition temp_control->addition_order If temperature is optimized success Improved Yield addition_order->success G start Purification Issues (Streaking/Low Recovery) tlc_optimization Optimize Eluent on TLC start->tlc_optimization deactivate_silica Deactivate Silica Gel tlc_optimization->deactivate_silica If streaking persists alternative_phase Consider Alternative Stationary Phase (Alumina, C18) deactivate_silica->alternative_phase If recovery is still low success Pure Compound deactivate_silica->success If successful fspe Explore Fluorous SPE alternative_phase->fspe For highly fluorinated impurities alternative_phase->success If successful fspe->success

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Evaluating the Landscape Beyond Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] The central mechanism of these inhibitors revolves around the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair becomes catastrophic for cancer cells that already possess a compromised homologous recombination (HR) pathway for double-strand break repair.[3][4] This targeted approach has led to the approval of several PARP inhibitors, revolutionizing the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[5][6][7]

This guide was initiated to compare the experimental data of 7-Fluoro-6-methoxyisoindolin-1-one against other established PARP inhibitors. However, a comprehensive search of the scientific and patent literature, including chemical databases such as PubChem and SciFinder, did not yield any publicly available data on the biological activity of this compound as a PARP inhibitor. While this molecule is commercially available as a chemical building block, its potential role in PARP inhibition remains uncharacterized in the public domain.

Therefore, this guide will focus on a detailed, data-driven comparison of the five most prominent PARP inhibitors in clinical development and practice: Olaparib, Talazoparib, Niraparib, Rucaparib, and the investigational agent Veliparib. We will delve into their mechanisms of action, comparative potency, selectivity, and the key experimental assays used to characterize their activity.

The Dual Mechanism of PARP Inhibitors: Catalytic Inhibition and PARP Trapping

The efficacy of PARP inhibitors is not solely dependent on the inhibition of PARP's catalytic activity, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair proteins.[8] A perhaps more critical mechanism is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on the DNA at the site of a single-strand break.[9][10] This trapped PARP-DNA complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks, the formation of toxic double-strand breaks, and ultimately, cell death.[11] The potency of PARP trapping varies among different inhibitors and is a key differentiator in their cytotoxic potential.[11][12]

Comparative Analysis of Leading PARP Inhibitors

The following sections and tables provide a comparative overview of the key characteristics of Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib, based on preclinical and clinical data.

Potency and Selectivity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the leading PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.

PARP Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP1 vs PARP2)
Olaparib 51~5-fold selective for PARP2
Talazoparib 0.57Not specifiedPotent inhibitor of PARP1/2
Niraparib 3.82.1~1.8-fold selective for PARP2
Rucaparib 1.4 (Ki)Not specifiedPotent inhibitor of PARP1
Veliparib 5.2 (Ki)2.9 (Ki)~1.8-fold selective for PARP2

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are representative values from the cited literature.

PARP Trapping Potency: A Key Determinant of Cytotoxicity

As previously mentioned, the ability to trap PARP on DNA is a critical aspect of the efficacy of these inhibitors. The rank order of PARP trapping potency has been shown to correlate with cytotoxicity in cancer cell lines.[12]

PARP Inhibitor Relative PARP Trapping Potency
Talazoparib Strongest[11][12]
Niraparib Intermediate to Strong[9]
Olaparib Intermediate[9][12]
Rucaparib Intermediate[12]
Veliparib Weakest[9][12]

Talazoparib is recognized as the most potent PARP trapping agent, which contributes to its high cytotoxicity even at low concentrations.[10][11] Veliparib, in contrast, is a potent catalytic inhibitor but a weak PARP trapper, which may explain its different profile of activity and tolerability in clinical trials.[9]

Signaling Pathway and Experimental Workflows

The PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_PARPi_Action Action of PARP Inhibitors cluster_Synthetic_Lethality Synthetic Lethality in HR-Deficient Cells SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 binds to PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARPi PARP Inhibitor PARP1->PARPi inhibited by Repair_Proteins Recruitment of Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins SSB_Repaired SSB Repaired Repair_Proteins->SSB_Repaired Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Key Experimental Protocols for PARP Inhibitor Characterization

The following are detailed protocols for two fundamental assays used to evaluate the efficacy of PARP inhibitors.

PARP Trapping Assay

This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto DNA. A common method is fluorescence polarization (FP).

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the DNA, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP automodifies itself with PAR chains, leading to its dissociation from the DNA and a low FP signal. A PARP trapping inhibitor will prevent this dissociation, maintaining a high FP signal.

Workflow Diagram:

PARP_Trapping_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Fluorescent DNA probe - PARP enzyme - NAD+ - Assay buffer - Test compounds start->prepare_reagents dispense_reagents Dispense Reagents into 384-well plate: - DNA probe - PARP enzyme - Test compounds prepare_reagents->dispense_reagents incubate1 Incubate dispense_reagents->incubate1 add_nad Add NAD+ incubate1->add_nad incubate2 Incubate add_nad->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp analyze Analyze Data: Calculate % trapping read_fp->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 5x PARPtrap™ assay buffer and add fresh DTT to a final concentration of 10mM.

    • Dilute the fluorescently labeled nicked DNA to 12.5 nM.

    • Prepare serial dilutions of the PARP inhibitor test compounds. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed 1%.

    • Dilute the PARP1 or PARP2 enzyme to the desired concentration (e.g., ~3.75 ng/µl) in 1x assay buffer.

  • Assay Plate Setup:

    • To a 384-well plate, add the assay components in the following order:

      • Master Mix containing assay buffer and fluorescent DNA.

      • Test compound or vehicle control.

      • Diluted PARP enzyme.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for PARP-DNA binding and inhibitor interaction.

  • Initiation of PARylation:

    • Add NAD+ to each well to initiate the auto-PARylation reaction.

  • Second Incubation:

    • Incubate the plate for a further period (e.g., 60 minutes) to allow for the PARylation and subsequent dissociation of PARP from the DNA in the absence of a trapping inhibitor.

  • Fluorescence Polarization Reading:

    • Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements.

  • Data Analysis:

    • The FP signal is proportional to the amount of trapped PARP-DNA complex. Calculate the percentage of PARP trapping for each compound concentration relative to positive and negative controls. Plot the results to determine the EC50 for PARP trapping.

γH2AX Foci Formation Assay

This cell-based immunofluorescence assay is used to quantify DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibitor-induced replication fork collapse.

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. This phosphorylation event can be detected using a specific antibody, and the resulting discrete nuclear foci can be visualized and quantified by fluorescence microscopy. An increase in the number of γH2AX foci indicates an increase in DNA damage.

Workflow Diagram:

gH2AX_Assay_Workflow start Start cell_culture Culture cells on coverslips start->cell_culture treat_cells Treat cells with PARP inhibitor cell_culture->treat_cells fix_cells Fix cells (e.g., 4% paraformaldehyde) treat_cells->fix_cells permeabilize Permeabilize cells (e.g., 0.3% Triton X-100) fix_cells->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (DAPI) secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount image Acquire images using fluorescence microscopy mount->image quantify Quantify γH2AX foci per nucleus image->quantify end End quantify->end

Caption: Workflow for the γH2AX foci formation immunofluorescence assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the PARP inhibitor for a specified duration (e.g., 24-48 hours). Include appropriate vehicle and positive controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with 5% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against γH2AX (e.g., diluted 1:200 in 5% BSA/PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filters.

  • Image Analysis:

    • Quantify the number of distinct γH2AX foci per nucleus using image analysis software such as Fiji (ImageJ). At least 50-100 nuclei should be counted per condition.

    • Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.

Conclusion and Future Perspectives

The landscape of PARP inhibitors is a testament to the success of targeted therapies based on a deep understanding of cancer cell biology. While Olaparib, Talazoparib, Niraparib, and Rucaparib have established their clinical utility, the differences in their PARP trapping potency underscore the nuances in their mechanisms of action and clinical profiles. The weaker trapping ability of Veliparib highlights a different therapeutic strategy, often explored in combination with DNA-damaging agents.

The future of PARP inhibitor development lies in several key areas:

  • Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant clinical challenge. Research is ongoing to understand and circumvent resistance mechanisms.[7]

  • Expanding to New Indications: Clinical trials are exploring the efficacy of PARP inhibitors in other tumor types with DNA repair deficiencies beyond BRCA mutations.[5]

  • Novel Combinations: Combining PARP inhibitors with other agents, such as immunotherapy and anti-angiogenic drugs, holds the promise of synergistic effects and improved patient outcomes.[5]

  • Next-Generation Inhibitors: The development of more selective or potent PARP inhibitors, potentially with improved pharmacological properties, continues to be an active area of research.

For researchers and drug development professionals, a thorough understanding of the comparative pharmacology of existing PARP inhibitors and the robust application of key assays like PARP trapping and γH2AX foci formation are essential for the successful development of the next generation of these impactful cancer therapies.

References

Comparative Efficacy Analysis: Talazoparib vs. A Novel Research Compound Framework

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring mutations in DNA damage repair (DDR) genes like BRCA1 and BRCA2. This guide addresses a comparative inquiry between the potent, FDA-approved PARP inhibitor Talazoparib and the chemical entity 7-Fluoro-6-methoxyisoindolin-1-one .

Initial investigation reveals that this compound is a chemical intermediate, likely used in the synthesis of more complex molecules, and is not reported in scientific literature as an active PARP inhibitor.[1] Consequently, no biological or clinical efficacy data exists for this compound, making a direct comparison with Talazoparib impossible.

To provide a valuable and scientifically rigorous comparison for our audience of drug development professionals, this guide will pivot. We will first detail the established profile of Talazoparib. Then, we will compare Talazoparib with another clinically significant and potent PARP inhibitor, Niraparib . This comparison will serve as a practical guide to the key differentiators—such as PARP trapping efficiency, clinical efficacy, and safety profiles—that researchers must evaluate when assessing compounds within this critical drug class.

Part 1: Understanding the Compounds

Talazoparib: The Established Benchmark

Talazoparib (trade name Talzenna) is a highly potent, orally available PARP inhibitor approved for the treatment of deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer and in combination with enzalutamide for HRR gene-mutated metastatic castration-resistant prostate cancer.[2] Its mechanism of action is twofold:

  • Catalytic Inhibition: Like other PARP inhibitors, Talazoparib binds to the catalytic domain of PARP1 and PARP2 enzymes, preventing them from repairing DNA single-strand breaks (SSBs).[3]

  • PARP Trapping: This is the dominant and more cytotoxic mechanism of Talazoparib. It stabilizes the PARP-DNA complex, "trapping" the enzyme on the DNA at the site of an SSB.[3][4] These trapped complexes are significant steric hindrances that disrupt DNA replication, leading to the collapse of replication forks and the formation of highly lethal DNA double-strand breaks (DSBs).[5]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to genomic instability and cell death—a concept known as synthetic lethality.[5][6] Talazoparib is distinguished by its exceptional potency in trapping PARP, being approximately 100-fold more efficient than first-generation inhibitors like olaparib.[2][3]

This compound: A Chemical Intermediate

A thorough search of scientific and chemical databases indicates that this compound is a heterocyclic organic building block.[1] There is no published data to suggest it possesses inherent biological activity as a PARP inhibitor. Such compounds are typically precursors used in multi-step synthetic routes to create active pharmaceutical ingredients. For instance, similar isoindolinone cores are scaffolds for various targeted therapies. The key takeaway is that one cannot compare the efficacy of a finished drug product with a starting material.

Niraparib: A Relevant Comparator

Niraparib (trade name Zejula) is another potent, orally active PARP inhibitor selective for PARP1 and PARP2.[7] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in response to platinum-based chemotherapy.[7][8] Like Talazoparib, Niraparib functions through both catalytic inhibition and PARP trapping, making it an excellent subject for a comparative analysis.[7]

Part 2: The Mechanism of Action: PARP Trapping as a Key Differentiator

The primary mechanism driving the high cytotoxicity of modern PARP inhibitors is PARP trapping. While both catalytic inhibition and trapping contribute to efficacy, the potency of trapping is often correlated with greater tumor cell death.[5][9]

The process begins when PARP1 detects an SSB. The inhibitor then binds to the enzyme, preventing PARylation and subsequent dissociation of PARP1 from the DNA. This trapped complex is the key cytotoxic lesion.

References

A Strategic Guide to the Biological Validation of 7-Fluoro-6-methoxyisoindolin-1-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindolin-1-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile framework have demonstrated a wide spectrum of therapeutic activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The specific biological function of an isoindolin-1-one derivative is intricately dictated by the nature and position of its substituents.[3][7]

This guide focuses on a novel derivative, 7-Fluoro-6-methoxyisoindolin-1-one , a compound with an uncharacterized biological profile. The introduction of a fluorine atom and a methoxy group at the 7 and 6 positions, respectively, suggests the potential for unique pharmacological properties, as fluorine substitution is a well-established strategy for enhancing metabolic stability and binding affinity.[8][9]

Given the lack of existing biological data for this specific molecule, this document presents a comprehensive, step-by-step strategy for its biological validation. We will proceed with the primary hypothesis that this compound possesses anticancer activity, a common trait among this class of compounds, potentially through the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide will provide detailed experimental protocols, data interpretation frameworks, and objective comparisons to established compounds in the field.

Hypothesized Biological Activity: Anticancer Action via PARP Inhibition

The isoindolin-1-one core is a key feature in several known PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10] Therefore, the primary hypothesis for the biological activity of this compound is its function as a PARP inhibitor, leading to synthetic lethality in susceptible cancer cell lines.

Secondary screening for other potential activities, such as antimicrobial or anti-inflammatory effects, is also warranted given the broad bioactivity of the isoindolin-1-one family.[4][5]

Comparative Compound Selection

To rigorously assess the biological activity of this compound, a carefully selected panel of comparator compounds is essential.

Compound ClassSpecific Compound(s)Rationale
Test Compound This compoundThe novel molecule with uncharacterized activity.
Positive Controls Olaparib, TalazoparibClinically approved and well-characterized PARP inhibitors. These will serve as benchmarks for potency and efficacy.
Baseline Control Isoindolin-1-one (unsubstituted)To determine the contribution of the core scaffold to any observed biological activity.

Experimental Validation Workflow

The following multi-part experimental workflow provides a comprehensive approach to validating the hypothesized biological activity of this compound.

G cluster_0 Part A: Anticancer Activity Screening cluster_1 Part B: Mechanistic Investigation (PARP Inhibition) cluster_2 Part C: Secondary Screening A1 Cell Line Panel Selection (e.g., BRCA1/2 proficient/deficient) A2 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A1->A2 A3 IC50 Determination A2->A3 B1 Biochemical PARP Inhibition Assay (Enzymatic Activity) A3->B1 If cytotoxic B2 Cell-Based PARP Activity Assay (PARylation Quantification) B1->B2 B3 PARP Trapping Assay B2->B3 C1 Antimicrobial Assays (MIC Determination) B3->C1 Further Profiling C2 Anti-inflammatory Assays (e.g., COX Inhibition) C1->C2

Caption: Experimental workflow for the biological validation of this compound.

Part A: Primary Anticancer Activity Screening

The initial step is to assess the cytotoxic or cytostatic effects of this compound across a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, A549, and a BRCA-deficient line like CAPAN-1) in 96-well plates at an appropriate density and allow them to adhere overnight.[3][11]

  • Compound Treatment : Prepare serial dilutions of this compound, positive controls (Olaparib), and the baseline control (isoindolin-1-one). Treat the cells with a range of concentrations for 72 hours.[12]

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[11]

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Part B: Mechanistic Investigation - PARP Inhibition

If significant anticancer activity is observed, the next step is to investigate the primary hypothesis of PARP inhibition.

G DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR NAD->PAR substrate Repair Recruitment of DNA Repair Proteins PAR->Repair Inhibitor This compound (or other PARP inhibitors) Inhibitor->PARP1 inhibition

Caption: Simplified PARP signaling pathway and the point of inhibition.

Experimental Protocol: Biochemical PARP1 Inhibition Assay

This assay directly measures the enzymatic activity of PARP1 in the presence of the test compound.[13][14]

  • Assay Preparation : Use a commercially available PARP1 enzymatic assay kit (e.g., from BPS Bioscience or Cambridge Bioscience).[10][15] These kits typically provide recombinant PARP1, a histone substrate, and NAD+.

  • Compound Incubation : In a 96-well plate, incubate varying concentrations of this compound and control compounds with recombinant PARP1 enzyme.

  • Reaction Initiation : Add biotinylated-NAD+ and activated DNA to initiate the PARP1 enzymatic reaction.

  • Detection : Use a streptavidin-HRP conjugate to detect the biotinylated PAR chains formed on the histone substrate. The signal is typically chemiluminescent and can be read on a plate reader.[12]

  • IC50 Calculation : Determine the IC50 value for PARP1 inhibition from the dose-response curve.

Experimental Protocol: Cell-Based PARP Activity Assay

This assay confirms PARP inhibition within a cellular context.[12]

  • Cell Treatment : Treat cancer cells (e.g., LoVo) with a range of concentrations of the test and control compounds for 1-2 hours.[12]

  • Induce DNA Damage : Optionally, treat cells with a DNA-damaging agent (e.g., H2O2) to stimulate PARP activity.

  • Cell Lysis : Lyse the cells and normalize the protein concentration of the lysates.

  • PAR Quantification : Use an ELISA-based kit to quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates. These kits typically use an anti-PAR antibody.

  • Data Analysis : A reduction in the PAR signal in treated cells compared to untreated controls indicates PARP inhibition.

Part C: Broader Biological Activity Profiling (Secondary Screening)

To explore the full therapeutic potential of this compound, a broader screening for other biological activities is recommended.

  • Antimicrobial Activity : The compound can be tested against a panel of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods.[5]

  • Anti-inflammatory Activity : Assays for the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes or the suppression of inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages can be performed.

Data Interpretation and Presentation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison between the test compound and the controls.

Table 1: Comparative Biological Activity Data

CompoundCell Viability IC50 (µM)Biochemical PARP1 IC50 (nM)Cell-Based PARP Inhibition IC50 (nM)
MCF-7 CAPAN-1
This compoundExperimental ResultExperimental ResultExperimental Result
Olaparib (Positive Control)~10~0.01~1.5
Talazoparib (Positive Control)~0.5~0.001~0.6
Isoindolin-1-one (Baseline)>100>100>10,000

Note: Values for control compounds are approximate and based on publicly available data. Experimental results for the test compound will populate the table.

A potent and selective compound would exhibit low IC50 values in the low micromolar to nanomolar range, particularly in BRCA-deficient cell lines for a PARP inhibitor, and significantly greater potency than the unsubstituted isoindolin-1-one baseline.

Conclusion

This guide outlines a rigorous and systematic approach to the biological validation of the novel compound, this compound. By starting with a broad assessment of anticancer activity and narrowing the focus to a specific, plausible mechanism—PARP inhibition—researchers can efficiently characterize its therapeutic potential. The inclusion of well-chosen positive and baseline controls is critical for interpreting the significance of the experimental findings. The methodologies described herein are based on established and widely accepted assays, ensuring the generation of robust and publishable data. Successful validation of this compound could pave the way for further preclinical development and contribute a novel agent to the growing arsenal of isoindolin-1-one-based therapeutics.

References

A Guide to the Cross-Validation of In Vitro Results for 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. The initial phases of this process are heavily reliant on in vitro assays to determine the biological activity of novel compounds. This guide focuses on 7-Fluoro-6-methoxyisoindolin-1-one, a heterocyclic compound of interest, and outlines a comprehensive strategy for the cross-validation of its in vitro biological data. The objective is to ensure the reliability and reproducibility of initial findings, a critical step before committing to more resource-intensive preclinical development.[1][2][3]

The principle of cross-validation, often applied in computational modeling, is equally pertinent in experimental biology.[4] It involves the use of multiple, independent methods to confirm an initial observation, thereby reducing the probability of false-positive results and building a more robust data package for a given compound. For this compound, this entails a multi-faceted approach, employing a battery of assays to corroborate its biological effects and elucidate its mechanism of action.

Foundational In Vitro Profiling: A Multi-Assay Approach

The initial characterization of this compound necessitates a screening cascade to identify its primary biological activities. This typically begins with broad-spectrum assays and progressively moves towards more specific, target-based investigations.

Cytotoxicity Screening: The First Gatekeeper

A fundamental first step in evaluating any new compound is to assess its general cytotoxicity.[5][6] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. It is crucial to employ multiple cytotoxicity assays that measure different cellular endpoints to obtain a comprehensive toxicity profile.

Comparative Cytotoxicity Assays

Assay TypePrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of cells. The reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases is indicative of viable, metabolically active cells.[7]Cell viability, proliferation, and cytotoxicity.[7]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.[6]Cell death (cytotoxicity).[6]
Real-Time Glo™ MT Cell Viability Assay A bioluminescent assay that measures the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.Real-time cell viability.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, 72 hours Compound_Addition->Incubation MTT MTT Assay Incubation->MTT Measure formazan absorbance LDH LDH Assay Incubation->LDH Measure LDH activity in supernatant RealTime Real-Time Glo™ Incubation->RealTime Measure luminescence IC50 Calculate IC50 values for each assay MTT->IC50 LDH->IC50 RealTime->IC50 Comparison Compare IC50 values across assays to confirm cytotoxic potential IC50->Comparison

Caption: Workflow for comprehensive cytotoxicity testing.

Target-Based Validation: Unraveling the Mechanism of Action

Assuming this compound demonstrates an interesting biological activity profile with acceptable cytotoxicity, the next logical step is to identify and validate its molecular target(s). This is where the cross-validation of in vitro results becomes paramount.

Enzyme Inhibition Assays

If initial screens suggest that this compound may act as an enzyme inhibitor, it is essential to confirm this activity and determine the mode of inhibition.[8][9]

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay

  • Reagent Preparation : Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and this compound in the appropriate solvents.[8]

  • Enzyme and Inhibitor Pre-incubation : In a 96-well plate, add the enzyme and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor. Incubate for a predetermined time to allow for binding.

  • Initiation of Reaction : Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the slope of the initial linear phase.

  • Data Analysis : Plot the reaction rate against the substrate concentration for each inhibitor concentration. Use non-linear regression to fit the data to enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constant (Ki) and the mode of inhibition.[10]

Logical Flow for Determining Inhibition Mechanism

Inhibition_Mechanism Start Perform Enzyme Kinetic Assays Data Collect Reaction Velocity Data at Varying [S] and [I] Start->Data Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Data->Plot Analysis Analyze Changes in Vmax and Km Plot->Analysis Competitive Competitive Inhibition (Vmax constant, Km increases) Analysis->Competitive Lines intersect on y-axis NonCompetitive Non-competitive Inhibition (Vmax decreases, Km constant) Analysis->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive Inhibition (Vmax and Km decrease) Analysis->Uncompetitive Lines are parallel

Caption: Decision tree for identifying the mode of enzyme inhibition.

Receptor Binding Assays

Should the initial data point towards an interaction with a specific receptor, competitive binding assays are the gold standard for validation.[11][12][13] These assays determine the affinity of the compound for the receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.[11][14]

Key Parameters in Receptor Binding Assays

ParameterDefinitionSignificance
Kd (Equilibrium Dissociation Constant) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.[11]
IC50 (Half Maximal Inhibitory Concentration) The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.Used to determine the potency of a competing ligand.[11][12]
Ki (Inhibition Constant) The dissociation constant of the inhibitor-receptor complex. It is a more absolute measure of affinity than the IC50.Allows for the comparison of the affinities of different drugs for the same receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation : Prepare cell membranes expressing the receptor of interest.

  • Assay Setup : In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand, and varying concentrations of this compound.

  • Incubation : Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of bound radioligand against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Orthogonal Validation: Corroborating Findings with a Different Technology

To further strengthen the validity of the in vitro data, it is advisable to employ an orthogonal assay—a method that relies on a different physical principle to measure the same biological event.

For instance, if an enzyme inhibition was initially characterized using a colorimetric assay, a follow-up validation could be performed using a mass spectrometry-based assay that directly measures the formation of the product. Similarly, if a receptor interaction was identified through a radioligand binding assay, this could be confirmed using surface plasmon resonance (SPR), which measures the binding of the compound to the purified receptor in real-time.

Conclusion: Building a Robust Preclinical Data Package

The rigorous cross-validation of in vitro results is a cornerstone of modern drug discovery.[3][15][16] By employing a suite of diverse and independent assays, researchers can build a high-confidence data package for promising compounds like this compound. This multifaceted approach not only validates the primary biological activity but also provides crucial insights into the compound's mechanism of action, selectivity, and potential liabilities. A well-validated in vitro data set is the essential foundation for making informed decisions about advancing a compound into the more complex and costly stages of preclinical and clinical development.

References

A Comparative Guide to PARP Inhibition: Evaluating Novel Compounds Against the Benchmark Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. Olaparib, a potent PARP inhibitor, has set a clinical and research benchmark. This guide provides a framework for evaluating the comparative potency of novel compounds, using the investigational molecule 7-Fluoro-6-methoxyisoindolin-1-one as a case study, against the established efficacy of Olaparib .

While the isoindolinone scaffold is recognized as a promising backbone for PARP inhibition, public domain data on the specific biological activity of this compound is not currently available.[1] Therefore, this guide will first delve into the well-documented potency and mechanism of Olaparib, and then outline the requisite experimental methodologies to conduct a rigorous comparative analysis for any new chemical entity within this class.

Olaparib: The Established Benchmark

Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with germline BRCA1/2 mutations.[2] Its mechanism of action is twofold: the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[3]

The catalytic inhibition of PARP prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of highly cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[4][5]

The potency of Olaparib has been extensively characterized in numerous studies. Its half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific assay used.

Cell LineCancer TypeOlaparib IC50 (µM)Assay Type
MDA-MB-436 (BRCA1 mutant)Breast Cancer4.7Cell Viability
HCC1937 (BRCA1 mutant)Breast Cancer~96Cell Viability
BT549 (BRCA wild-type)Breast CancerNot specified, but sensitiveCell Viability
HCC1806 (BRCA wild-type)Breast Cancer1.2Cell Viability
OV2295Ovarian Cancer0.0003Clonogenic Assay
OV1369(R2)Ovarian Cancer21.7Clonogenic Assay

Note: IC50 values are highly dependent on the experimental conditions and the specific endpoints being measured. The data presented here is a compilation from multiple sources for illustrative purposes.[6][7][8]

The Isoindolinone Scaffold: A Promising Avenue for PARP Inhibition

Recent research has highlighted isoindolinone derivatives as a promising class of PARP inhibitors.[1] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allows for competitive inhibition at the catalytic site.[3] This has spurred the investigation of various substituted isoindolinones for their potential as potent and selective PARP inhibitors. The development of novel isoindolinone-based PARP inhibitors is an active area of research, with a focus on enhancing potency, selectivity, and pharmacokinetic properties.[2][5]

A Framework for Comparative Potency Assessment

To ascertain the comparative potency of a novel compound like this compound against Olaparib, a multi-tiered experimental approach is essential. The following protocols outline the standard methodologies employed in the field.

Biochemical PARP Inhibition Assay

This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of PARP1 and PARP2.

G cluster_0 Biochemical Assay Workflow A Immobilize Histone Proteins (PARP Substrate) in 96-well plate B Add PARP1 or PARP2 Enzyme A->B C Add Test Compound (this compound or Olaparib) at varying concentrations B->C D Add Biotinylated NAD+ (PARP Co-factor) C->D E Incubate to allow PARylation reaction D->E F Wash to remove unbound reagents E->F G Add Streptavidin-HRP (Binds to Biotin) F->G H Add Chemiluminescent Substrate G->H I Measure Luminescence (Signal is proportional to PARP activity) H->I

Caption: Workflow for a chemiluminescent PARP inhibition assay.

Causality: This assay provides a direct measure of target engagement and enzymatic inhibition, independent of cellular factors. By comparing the IC50 values generated for this compound and Olaparib, a direct comparison of their intrinsic inhibitory potency can be made.

Cellular PARP Inhibition Assay (PAR-ylation Assay)

This assay confirms that the compound can penetrate cells and inhibit PARP activity in a cellular context.

G cluster_1 Cellular PAR-ylation Assay J Culture Cancer Cells (e.g., BRCA-mutant cell line) K Treat cells with Test Compound or Olaparib at various concentrations J->K L Induce DNA Damage (e.g., with H2O2 or MMS) K->L M Lyse Cells and run Western Blot or ELISA L->M N Probe for Poly(ADP-ribose) (PAR) (A marker of PARP activity) M->N O Quantify PAR levels relative to untreated controls N->O P Determine Cellular IC50 O->P

Caption: Workflow for assessing cellular PARP inhibition.

Causality: This experiment validates the biochemical findings in a more biologically relevant system, accounting for cell permeability and intracellular target engagement. A potent compound should demonstrate a dose-dependent reduction in PAR levels.

Cell Viability and Clonogenic Survival Assays

These assays determine the cytotoxic effect of the compound, particularly in cancer cells with deficiencies in homologous recombination.

Cell Viability (e.g., MTT or CellTiter-Glo Assay):

  • Protocol:

    • Seed cancer cell lines (both HR-proficient and HR-deficient) in 96-well plates.

    • Treat with a range of concentrations of the test compound and Olaparib for 72-120 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo).

    • Measure absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.

    • Calculate the IC50 for each compound in each cell line.

Clonogenic Survival Assay:

  • Protocol:

    • Plate a low density of cells and allow them to adhere.

    • Treat with the test compound or Olaparib for 24 hours.

    • Wash out the drug and allow the cells to grow for 10-14 days until visible colonies form.

    • Fix and stain the colonies.

    • Count the number of colonies to determine the surviving fraction at each drug concentration.

Causality: These assays are crucial for evaluating the "synthetic lethality" effect. A potent and selective PARP inhibitor is expected to show significantly greater cytotoxicity in HR-deficient cells (e.g., BRCA-mutant) compared to HR-proficient cells. Comparing the IC50 values from these assays will provide a clear indication of the relative anti-proliferative potency of this compound and Olaparib.[6]

DNA Damage and Repair Assays (γH2AX Foci Formation)

This assay visualizes the induction of DNA double-strand breaks.

G cluster_2 γH2AX Foci Formation Assay Q Grow cells on coverslips R Treat with Test Compound or Olaparib Q->R S Fix and permeabilize cells R->S T Incubate with primary antibody against γH2AX S->T U Incubate with fluorescently-labeled secondary antibody T->U V Counterstain nuclei with DAPI U->V W Image using fluorescence microscopy V->W X Quantify the number of γH2AX foci per nucleus W->X

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity profile of the novel compound, 7-Fluoro-6-methoxyisoindolin-1-one. While specific experimental data for this particular molecule is not yet prevalent in public literature, its core isoindolin-1-one scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated activity against several important target classes, most notably protein kinases such as Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-Kinase gamma (PI3Kγ).[1][2]

Therefore, this document outlines a robust, multi-tiered experimental strategy to thoroughly characterize the selectivity of this compound. We will detail the causal logic behind each experimental choice, provide actionable protocols, and compare the potential outcomes with the known selectivity profiles of established inhibitors. Our approach is designed to build a self-validating dataset, ensuring the trustworthiness and integrity of the resulting selectivity assessment.

The Isoindolinone Scaffold: A Landscape of Potential Targets

The isoindolin-1-one core is a versatile scaffold that has given rise to inhibitors of a wide array of biological targets.[1] This inherent biological promiscuity underscores the critical need for comprehensive selectivity profiling.[1] Based on existing literature for analogous structures, we can hypothesize that this compound may exhibit inhibitory activity against protein kinases. Specifically, related compounds have shown promise as inhibitors of CDK7, a key regulator of the cell cycle and transcription, and PI3Kγ, a crucial enzyme in immune cell signaling.[2][3][4]

Our assessment strategy will therefore focus on an initial broad screening against the human kinome, followed by deeper dives into these potential target families, while remaining vigilant for unexpected off-target activities.

A Multi-Tiered Workflow for Rigorous Selectivity Profiling

A thorough assessment of inhibitor selectivity is not a single experiment but a phased approach, moving from a broad overview to detailed characterization. This ensures an efficient use of resources while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Quantitative Biochemical Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_Start Compound: This compound T1_Screen Broad Kinome Screen (e.g., KINOMEscan® scanMAX) Single High Concentration (e.g., 1-10 µM) T1_Start->T1_Screen T1_Data Initial Hit Identification (% Inhibition Data) T1_Screen->T1_Data T2_IC50 Dose-Response (IC50) Determination for Primary Targets & Significant Off-Targets (>70% Inh.) T1_Data->T2_IC50 Prioritize Hits T2_Ki Mechanism of Inhibition Studies (e.g., Ki determination with varying ATP conc.) T2_IC50->T2_Ki T3_Target Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) T2_Ki->T3_Target Confirm Cellular Activity T3_Pathway Downstream Pathway Analysis (e.g., Western Blot for p-Rb, p-AKT) T3_Target->T3_Pathway T3_Phenotype Phenotypic Assays (e.g., Cell Proliferation, Cytokine Release) T3_Pathway->T3_Phenotype Final Final T3_Phenotype->Final Comprehensive Selectivity Profile

Figure 1: A multi-tiered workflow for assessing inhibitor selectivity.
Tier 1: Broad Kinome Profiling

Objective: To obtain an unbiased, kinome-wide view of the compound's binding affinities at a single, high concentration. This initial screen serves as a hypothesis-generating step to identify both potential primary targets and significant off-targets.

Methodology: Competition Binding Assay (e.g., KINOMEscan®)

A highly effective method for this initial screen is a competition binding assay. These platforms, offered by service providers like Eurofins Discovery (KINOMEscan®), measure the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.[5][6][7]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to a high-concentration stock (e.g., 100 mM).

  • Assay Concentration: The compound is typically screened at a concentration of 1 or 10 µM against a large kinase panel (e.g., scanMAX, which covers over 468 kinases).[5][7]

  • Assay Principle: The assay quantifies the amount of kinase-ligand interaction remaining in the presence of the test compound. Results are reported as percent inhibition relative to a DMSO control.

  • Data Analysis: The primary output is a list of kinases and the corresponding percent inhibition. Hits are typically defined as kinases showing significant inhibition (e.g., >90% or >95%). This provides a "Selectivity Score" and highlights the most potent interactions.

Causality: Using a high concentration in the initial screen maximizes the chances of identifying even weak off-target interactions. This binding assay format is independent of ATP concentration, providing a direct measure of thermodynamic affinity (dissociation constant, Kd), which is a more fundamental measure of interaction strength than IC50 values.[5]

Tier 2: Quantitative Biochemical Validation

Objective: To validate the hits from Tier 1 and quantify their potency through dose-response relationships (IC50). This step confirms the initial findings and ranks the targets by affinity.

Methodology: In Vitro Kinase Activity Assays

For the primary target(s) and any significant off-targets identified in Tier 1, full IC50 curves should be generated. This involves measuring the enzymatic activity of the kinase across a range of inhibitor concentrations.

Experimental Protocol: IC50 Determination (e.g., ADP-Glo™ Assay)

  • Reagents: Obtain recombinant kinase enzymes, appropriate substrates, and a detection reagent like ADP-Glo™ (Promega), which quantifies kinase activity by measuring ADP production.

  • Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction: Incubate the kinase, substrate, and inhibitor dilutions in a microplate. Initiate the reaction by adding ATP.

    • Critical Choice: The ATP concentration should ideally be set at the Km for each specific kinase.[3] This standardizes the assay conditions and allows for a more direct comparison of inhibitor potencies across different kinases.

  • Detection: After a set incubation time, stop the reaction and add the ADP-Glo™ reagents to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Functional Confirmation

Objective: To confirm that the compound engages its intended target(s) in a complex cellular environment and produces the expected downstream functional consequences.

Methodology: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™

These assays measure target engagement in live cells. CETSA® assesses the thermal stabilization of a target protein upon ligand binding, while NanoBRET™ measures proximity between a NanoLuc®-tagged target protein and a fluorescent tracer.[8]

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Line Selection: Choose cell lines where the hypothesized target kinase (e.g., CDK7 or PI3Kγ) is known to be a key driver of a signaling pathway. For CDK7, a cancer cell line like MOLM-13 (AML) is appropriate. For PI3Kγ, a myeloid cell line like THP-1 would be suitable.

  • Compound Treatment: Treat cells with a range of concentrations of this compound centered around the determined biochemical IC50.

  • Lysate Preparation & Western Blotting: After treatment, lyse the cells and perform a Western blot to detect changes in the phosphorylation status of known downstream substrates.

    • For CDK7: Probe for phosphorylation of the RNA Polymerase II C-terminal domain (Ser5) and Retinoblastoma protein (Rb).

    • For PI3Kγ: Probe for phosphorylation of AKT and its downstream targets like S6 ribosomal protein.

  • Analysis: A dose-dependent decrease in the phosphorylation of these substrates provides strong evidence of on-target activity in a cellular context.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the selectivity profile of this compound, it is essential to compare its data against well-characterized inhibitors. Below are representative profiles of inhibitors for our hypothesized targets (CDK7, PI3Kγ) and a known multi-kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profiles (Hypothetical Data vs. Known Inhibitors)

Kinase TargetThis compound (Hypothetical IC50, nM)SY-351 (CDK7 Inhibitor) (IC50, nM)[9]IPI-549 (PI3Kγ Inhibitor) (IC50, nM)[4]Dasatinib (Multi-kinase Inhibitor) (Kd, nM)[10]
CDK7 50 23 >10,0001.1
CDK12850367>10,0001.9
CDK131200>1,000>10,0001.9
PI3Kγ 75 >10,00016 >10,000
PI3Kα2500>10,0003200>10,000
PI3Kβ4000>10,0003500>10,000
PI3Kδ>10,000>10,000>8400>10,000
ABL1>10,000>10,000>10,0000.5
SRC>10,000>10,000>10,0000.4
LCK>10,000>10,000>10,0000.2

This table presents hypothetical data for the topic compound to illustrate a comparative analysis.

Interpretation:

  • High Selectivity (e.g., SY-351, IPI-549): These compounds show potent inhibition of their primary target with a large window (>100-fold) over other kinases, including closely related family members.[4][9]

  • Multi-Targeted Profile (e.g., Dasatinib): Dasatinib potently inhibits multiple, often unrelated, kinases like ABL, SRC family kinases, and CDK7.[10][11] This polypharmacology contributes to both its efficacy and its side-effect profile.[11]

  • Hypothetical Profile: In our hypothetical example, this compound shows potent activity against both CDK7 and PI3Kγ, with moderate selectivity over other kinases. This would classify it as a dual inhibitor and guide further investigation into the functional consequences of co-inhibiting these two pathways.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize selectivity is to plot the inhibited kinases on a phylogenetic tree of the human kinome. This graphical representation instantly reveals if the compound's activity is restricted to a specific branch of the kinome or if it hits targets across different families.

G cluster_CMGC CMGC cluster_TK TK cluster_PI3K Atypical/Lipid cluster_AGC AGC CDK7 CDK7 CDK12 CDK12 CDK2 CDK5 ABL1 SRC EGFR FAK PI3Kg PI3Kγ PI3Ka PI3Kα PI3Kb PI3Kd AKT1 PKA PKG

Figure 2: Illustrative kinome map for a hypothetical dual CDK7/PI3Kγ inhibitor.

In this hypothetical map, the primary targets (CDK7, PI3Kγ) and significant off-targets (CDK12, PI3Kα) are highlighted. The size and color of the circles would typically represent the potency of inhibition (e.g., larger, redder circles for more potent inhibition). This visualization clearly shows inhibition in two distinct kinase families.

Beyond the Kinome: Assessing Broader Off-Target Liabilities

Even highly kinase-selective compounds can have clinically relevant non-kinase off-targets.[12] For example, the Bcl-2 family inhibitor Navitoclax demonstrates potent senolytic activity but its clinical utility is hampered by on-target toxicity against Bcl-xL, which is crucial for platelet survival, leading to thrombocytopenia.[13][14][15] Given that the related isoindoline-1,3-dione scaffold (found in thalidomide) famously binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, it is prudent to assess this compound for similar interactions.[1] A broad panel of safety-related targets (e.g., GPCRs, ion channels, transporters) should also be screened as part of a comprehensive preclinical safety assessment.

Conclusion

Assessing the selectivity of a novel compound like this compound requires a systematic and rigorous approach. By progressing through a tiered workflow—from broad, unbiased screening to quantitative biochemical validation and finally to cellular functional confirmation—researchers can build a high-confidence selectivity profile. Comparing this profile against known inhibitors provides crucial context for interpreting the data and making informed decisions about the compound's therapeutic potential and potential liabilities. This self-validating system of inquiry, grounded in established methodologies, is fundamental to advancing novel chemical matter toward clinical application.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Novel Isoindolinone Scaffolds in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide focuses on 7-Fluoro-6-methoxyisoindolin-1-one as a representative of a novel class of therapeutic candidates. Due to the structural homology with established pharmacophores, we hypothesize its primary mechanism of action is the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in DNA single-strand break repair. This document provides a rigorous comparative analysis of this scaffold against three FDA-approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. We delve into a statistical comparison of their biochemical potency, PARP trapping efficiency, physicochemical properties, and clinical performance metrics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced landscape of PARP inhibition and the potential of new chemical entities.

Introduction: The Rationale for PARP1 Inhibition and the Isoindolinone Scaffold

The targeted therapy paradigm has shifted cancer treatment from cytotoxic agents to molecules that exploit specific tumor vulnerabilities. One of the most successful strategies has been the concept of "synthetic lethality." This occurs when a combination of two genetic or chemical perturbations leads to cell death, while either one alone is tolerated.

The inhibition of PARP enzymes in cancers with defective Homologous Recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, is a clinical exemplar of synthetic lethality.[1] PARP1 is a key sensor of DNA single-strand breaks (SSBs). Its inhibition prevents the repair of these breaks, which, during DNA replication, are converted into highly lethal double-strand breaks (DSBs).[1] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic collapse and apoptosis.[2]

The this compound scaffold represents a next-generation platform for designing novel PARP inhibitors. Its rigid, bicyclic lactam structure is analogous to the core pharmacophores of approved drugs. The strategic placement of a fluorine atom and a methoxy group is intended to modulate key drug-like properties, including metabolic stability, cell permeability, and target engagement.

To contextualize the potential of this new scaffold, we will perform a comprehensive statistical and mechanistic comparison against three leading PARP inhibitors:

  • Olaparib (Lynparza™): The first-in-class PARP inhibitor.[2]

  • Rucaparib (Rubraca®): A potent PARP1/2/3 inhibitor.[3]

  • Talazoparib (Talzenna®): Noted for its exceptionally high PARP trapping efficiency.[1]

This guide will dissect the critical performance attributes that differentiate these inhibitors, providing the necessary framework to evaluate novel compounds like this compound.

Visualizing the Synthetic Lethality Pathway

The following diagram illustrates the central mechanism of action for PARP inhibitors in HR-deficient cancer cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER SSB_Repaired SSB Repaired (Cell Survival) BER->SSB_Repaired SSB_Inhib Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor SSB_Inhib->PARP_Inhibitor blocks repair Replication DNA Replication SSB_Inhib->Replication unrepaired DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair DSB->HR_Deficient Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Comparative Analysis I: In Vitro Potency and PARP Trapping

A crucial differentiator among PARP inhibitors is not just their ability to inhibit the enzyme's catalytic activity (measured by IC₅₀) but also their efficiency in "trapping" the PARP1 protein on DNA.[1] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication. It is now understood that trapping potency, rather than pure catalytic inhibition, may be the primary driver of clinical efficacy and certain toxicities.[3]

Quantitative Comparison of In Vitro Performance
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative PARP Trapping Potency
Olaparib ~5~1Moderate
Rucaparib ~1.4~5.2High
Talazoparib ~0.6~0.3Very High (>100x Olaparib)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Note: IC₅₀ values are approximate and can vary based on assay conditions. Trapping potency is a relative measure.

Insight: Talazoparib's significantly higher trapping efficiency, despite having a similar catalytic IC₅₀ to other inhibitors, is a key mechanistic distinction.[1][3] This suggests that subtle structural changes in the isoindolinone scaffold of our target compound could dramatically influence its trapping ability, a critical parameter to optimize during lead development.

Experimental Protocol: PARP1 Chemiluminescent Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ of a test compound against PARP1. The assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP1 onto histone proteins coated on a microplate.

Principle of Causality: This ELISA-based format is chosen for its high sensitivity and direct measurement of enzymatic product formation. Each step is designed to isolate and amplify the signal corresponding to PARP1 activity.

Step-by-Step Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. This provides the substrate for PARP1. The plate is then washed and blocked to prevent non-specific binding.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further into the assay buffer. This wide concentration range is essential for accurately defining the sigmoidal dose-response curve.

  • Enzymatic Reaction: Add recombinant human PARP1 enzyme to each well, followed immediately by the test compound dilutions. Initiate the reaction by adding a "Master Mix" containing biotinylated NAD+, the substrate for PARylation.[1] Incubate for 1 hour at 37°C.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains.[1] Incubate for 1 hour.

  • Signal Generation: Wash the plate again. Add a chemiluminescent HRP substrate. The light produced is directly proportional to the amount of PAR synthesized and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Read the luminescence on a microplate reader. Subtract the background (no enzyme), normalize the data to the positive control (enzyme, no inhibitor), and plot the percent inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC₅₀ value.[4]

Workflow for PARP1 Inhibition Assay

G start Start plate_prep 1. Coat & Block Plate (with Histones) start->plate_prep compound_prep 2. Prepare Serial Dilution of Test Compound plate_prep->compound_prep reaction 3. Add PARP1 Enzyme, Compound, & Biotin-NAD+ Mix compound_prep->reaction incubation 4. Incubate 1 hr @ 37°C reaction->incubation detection_1 5. Wash & Add Streptavidin-HRP incubation->detection_1 incubation_2 6. Incubate 1 hr @ RT detection_1->incubation_2 detection_2 7. Wash & Add Chemiluminescent Substrate incubation_2->detection_2 read 8. Read Luminescence detection_2->read analysis 9. Calculate IC50 read->analysis end End analysis->end G cluster_0 HPLC System cluster_1 Mass Spectrometer System Sample 1. Dissolve Compound Inject 2. Inject onto C18 Column Sample->Inject Separate 3. Gradient Elution Inject->Separate UV_Detect 4. UV Detection Separate->UV_Detect Eluent Eluent from HPLC Separate->Eluent directs flow to Purity 5. Calculate % Purity from Chromatogram UV_Detect->Purity Final Compound Identity & Purity Validated (>95%) Purity->Final Ionize 6. Electrospray Ionization Eluent->Ionize Analyze 7. Mass Analysis Ionize->Analyze Confirm 8. Confirm [M+H]+ matches Expected Mass Analyze->Confirm Confirm->Final

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Fluoro-6-methoxyisoindolin-1-one. As a fluorinated isoindolinone derivative, this compound requires specialized handling to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Profile

Hazard TypeAssociated MoietyImplication for Disposal
Persistence & Halogenation Fluorinated Organic CompoundThe carbon-fluorine bond is exceptionally strong, making the compound resistant to natural degradation.[2][3] Disposal requires methods capable of breaking this bond, such as high-temperature incineration.[3][4] Waste must be segregated as halogenated organic waste .[5]
Biological Activity Isoindolinone CoreIsoindolinone derivatives are known to possess a wide range of biological activities.[6][7] To prevent unforeseen ecological impact, this compound must never be disposed of down the drain or in general waste streams.[8]
General Chemical Hazard Synthetic Research ChemicalAssume the compound is an irritant to the skin, eyes, and respiratory system.[5][9] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).[10]

Immediate Safety and Handling

Proper handling is the first step in a safe disposal plan. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE): All personnel handling this compound, in any form, must wear the following appropriate PPE[8]:

  • Eye Protection: Chemical splash goggles are the minimum requirement.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[12]

  • Body Protection: A lab coat must be worn and kept fully buttoned to protect from skin exposure.[5]

Engineering Controls: All handling of the compound, including weighing, transfers, and the preparation of waste containers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11][13]

Spill Management: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department. Trained personnel equipped with full chemical protective gear should manage the cleanup.[12] Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all contaminated materials into a designated hazardous waste container.[9]

The Core Principle: Waste Segregation

Under no circumstances should this compound or its associated waste be disposed of in regular trash or down the drain.[5][8] As a fluorinated organic compound, it must be segregated and managed as hazardous waste .[2][14]

Proper segregation is the most critical step in the disposal process.[5][14] Halogenated organic waste streams must be kept separate from non-halogenated streams, as they require different disposal technologies and are often subject to more stringent regulations.[5] Mixing waste streams is a violation of safe laboratory practice and can lead to dangerous chemical reactions.[14]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the containment and disposal of waste generated from the use of this compound.

Step 1: Select Appropriate Waste Containers

  • Use only compatible, sealable containers provided by or approved by your institution's EHS department.[14]

  • Ensure you have separate, clearly designated containers for solid and liquid halogenated waste.

Step 2: Collect and Contain Waste

  • Solid Waste:

    • Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel from chromatography) in a dedicated, sealable container labeled "Halogenated Organic Solid Waste."[5][8]

    • Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this container.[8]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated container labeled "Halogenated Organic Liquid Waste."[8]

    • This includes reaction mixtures, mother liquors, and solvent rinsate from the decontamination of non-disposable glassware.

  • Empty Containers:

    • Original containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[5]

    • The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[5]

Step 3: Label Waste Containers Correctly Proper labeling is a regulatory requirement and is critical for safe handling and disposal.[14][15] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents.

  • An accurate estimation of the quantities or concentrations of the contents.

  • The date the waste was first added to the container.[8]

  • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[15]

Step 4: Store Waste Properly

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[8]

  • This area should be secure, well-ventilated, and away from general laboratory traffic, heat sources, and incompatible chemicals.[12][14]

Step 5: Arrange for Final Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8]

  • Do not attempt to dispose of the chemical waste yourself. Final disposal must be handled by a licensed hazardous waste management facility. The most effective and recommended method for destroying fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated waste.[2][4]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Final Procedures Start Generate Waste (Solid, Liquid, Contaminated Materials) Solid_Waste Solid Waste (e.g., powder, contaminated gloves) Start->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Start->Liquid_Waste Is it liquid? Solid_Container Place in dedicated 'Halogenated Solid Waste' container Solid_Waste->Solid_Container Liquid_Container Place in dedicated 'Halogenated Liquid Waste' container Liquid_Waste->Liquid_Container Label Label Container Correctly (Name, Date, Hazards) Solid_Container->Label Liquid_Container->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the handling and disposal of hazardous laboratory waste are governed by federal and state regulations. Key regulatory bodies include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[16][17] This includes regulations on waste identification, generation, transportation, and disposal found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[17][18]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[1][10] This CHP must include procedures for safe handling and disposal of hazardous chemicals to ensure worker safety.[10][13]

Compliance with the procedures in this guide will help ensure your laboratory operates in accordance with these critical federal standards.

References

Comprehensive Handling Guide: Personal Protective Equipment for 7-Fluoro-6-methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 7-Fluoro-6-methoxyisoindolin-1-one (CAS No. 1007455-31-3). As a fluorinated isoindolinone derivative, this compound warrants careful handling to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to establishing effective safety protocols. While a specific, comprehensive toxicological profile is not widely published, its structural classification as a fluorinated aromatic compound and an isoindolinone allows for an expert inference of potential hazards.[1][2] The primary routes of potential exposure are inhalation, skin/eye contact, and ingestion.

Chemical Identity and Properties:

Property Value Source
CAS Number 1007455-31-3 [1][3]
Molecular Formula C₉H₈FNO₂ [1]
Molecular Weight 181.16 g/mol [1]
Classification Fluorinated Building Block, Amide, Ether [1]

| Storage | Store sealed in a dry place at room temperature |[1] |

Inferred Hazards: Based on analogous compounds, such as 6-Fluoro-7-Methoxyisoquinolin-1(2H)-One, professionals should assume that this compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4] Fluorinated organic compounds, in general, require careful handling to prevent exposure.[5] In the event of a fire, hazardous combustion products like carbon oxides and gaseous hydrogen fluoride (HF) may be released.[6]

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure risk.

  • Primary Engineering Control: All weighing, handling, and reactions involving this compound must be conducted within a properly functioning and certified chemical fume hood.[5] This is critical to minimize the inhalation of any airborne particulates or aerosols.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be written and made available to all laboratory personnel.[5]

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOPs before working with the compound.[5]

    • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

    • Avoid Working Alone: It is strongly recommended to avoid working with potentially hazardous compounds when alone in the laboratory.[5]

Personal Protective Equipment (PPE) Protocol

The appropriate selection and consistent use of PPE are crucial to prevent direct contact and exposure.[5]

Summary of Recommended PPE:

Protection Type Recommended Equipment Rationale and Justification
Eye and Face Chemical splash goggles conforming to EN 166 or NIOSH standards. A face shield should be worn over goggles if there is a significant risk of splashing.[5] Protects eyes from accidental splashes of the compound or solvents. Similar compounds are known to cause serious eye irritation.[4]
Hand Chemical-resistant gloves (e.g., Neoprene or Nitrile). Double-gloving is recommended.[5][7][8] Prevents direct skin contact. Glove selection should be based on the specific solvent being used; always consult the manufacturer's compatibility chart.
Body A flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[5][7] Protects skin and personal clothing from contamination.

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be required if work cannot be conducted in a fume hood or if exposure limits are likely to be exceeded.[7][9] | This is a secondary measure. Primary respiratory protection is achieved through the use of a fume hood. |

Step-by-Step Operational Workflow

Adherence to a systematic workflow ensures that safety is integrated into every step of the handling process.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling (in Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal prep_1 Verify fume hood is operational prep_2 Locate and test safety shower & eyewash station prep_1->prep_2 prep_3 Prepare all necessary labware and reagents prep_2->prep_3 prep_4 Consult Safety Data Sheet (SDS) prep_3->prep_4 ppe_1 Don lab coat and any required apron prep_4->ppe_1 Proceed to Gowning ppe_2 Don safety goggles and face shield ppe_1->ppe_2 ppe_3 Don inner and outer gloves ppe_2->ppe_3 handle_1 Carefully weigh solid compound ppe_3->handle_1 Begin Handling handle_2 Dispense and transfer compound to reaction vessel handle_1->handle_2 handle_3 Keep container tightly sealed when not in use handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Segregate chemical waste into labeled, sealed containers clean_1->clean_2 clean_3 Remove outer gloves and dispose as hazardous waste clean_2->clean_3 clean_4 Remove remaining PPE and wash hands thoroughly clean_3->clean_4

Caption: Standard operational workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Management: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Sweep up the material, place it in a sealed container, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[12]

  • Contaminated PPE: All disposable PPE, such as gloves, bench paper, and wipes contaminated with the compound, must be segregated and placed in a designated, labeled hazardous waste bag or container.[7]

  • Chemical Waste: Unused compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.